JBJ-09-063
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H29FN4O3S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38) |
InChI Key |
SYTVDTWRIZNVEW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JBJ-09-063
Audience: Researchers, scientists, and drug development professionals.
Core Subject: JBJ-09-063 is a pre-clinical, orally available, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It represents a promising therapeutic strategy for non-small cell lung cancer (NSCLC) driven by EGFR mutations, particularly those that have developed resistance to existing ATP-competitive tyrosine kinase inhibitors (TKIs).[2][3][4] This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism: Allosteric Inhibition
Unlike traditional TKIs that compete with ATP for binding at the kinase's active site, this compound binds to an allosteric pocket adjacent to the ATP-binding site.[2] This non-competitive mode of action allows it to be effective against mutations that confer resistance to ATP-site inhibitors, such as the C797S mutation.[2][3][4]
The co-crystal structure of this compound in complex with the EGFR kinase domain (PDB: 7JXQ) reveals its specific binding mode.[2][5] It stabilizes an inactive conformation of the kinase by forming critical interactions, including a hydrogen bond with aspartate 855 (D855) and a pi-stacking interaction with phenylalanine 856 (F856) within the DFG (Asp-Phe-Gly) motif.[2][5] This action prevents the kinase from adopting its active state, thereby inhibiting its catalytic function.
However, the allosteric pocket is conformationally sensitive. EGFR dimerization, which is essential for its activation, induces a conformational change that closes the allosteric pocket, thereby antagonizing the binding and efficacy of this compound.[6] This makes the inhibitor significantly more potent against monomeric EGFR than dimeric EGFR.[6]
Quantitative Potency and Selectivity
This compound demonstrates high potency against several clinically relevant EGFR mutations, including those that are sensitive and resistant to third-generation TKIs.
Summarizes the half-maximal inhibitory concentration (IC50) of this compound against various recombinant EGFR kinase domains.
| EGFR Mutant | IC50 (nM) | Reference |
| L858R | 0.147 | [7][8][9] |
| L858R/T790M | 0.063 | [7][8][9] |
| L858R/T790M/C797S | 0.083 | [7][8][9] |
| LT/L747S | 0.396 | [7][8][9] |
Data from HTRF-based enzymatic assays show this compound is approximately 5-fold more potent than osimertinib against the EGFRL858R/T790M kinase domain.[2]
Demonstrates the effect of this compound on the proliferation of Ba/F3 cells engineered to express mutant EGFR. The data highlights the antagonistic effect of EGFR dimerization, which is counteracted by the dimerization-disrupting antibody, Cetuximab.
| Cell Line | Treatment | IC50 (nM) | Reference |
| Ba/F3 EGFRL858R/T790M | This compound | 50 | [9] |
| Ba/F3 EGFRL858R/T790M | This compound + Cetuximab | 6 | [9] |
Inhibition of Downstream Signaling
By locking the EGFR kinase in an inactive state, this compound prevents its autophosphorylation. This action blocks the initiation of downstream signaling cascades critical for tumor cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[7][8][9] Western blot analyses confirm that treatment with this compound leads to a significant, dose-dependent reduction in the phosphorylation of EGFR, Akt, and ERK1/2.[2][7][9]
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
This assay quantifies the direct inhibitory effect of the compound on the kinase activity of purified, recombinant EGFR protein.
-
Methodology: A Homogeneous Time Resolved Fluorescence (HTRF) assay is typically used.
-
Protocol:
-
Recombinant EGFR kinase domains (e.g., L858R/T790M) are incubated in a reaction buffer.
-
A serial dilution of this compound (or other inhibitors) is added.
-
The kinase reaction is initiated by adding a peptide substrate and ATP.
-
After incubation, HTRF detection reagents (e.g., a europium-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665-conjugated peptide) are added.
-
The HTRF signal is read on a compatible plate reader, and IC50 values are calculated from dose-response curves.[2]
-
This assay measures the effect of the compound on the growth and viability of cancer cell lines.
-
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Cancer cells (e.g., Ba/F3 or H3255) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound.
-
Plates are incubated for a set period (e.g., 72 hours).[2]
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Luminescence is measured using a luminometer.
-
Results are normalized to DMSO-treated controls to determine the percentage of growth inhibition.[5]
-
These studies evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology: Patient-derived or cell line-derived xenograft models in immunocompromised mice.
-
Protocol:
-
Human NSCLC cells (e.g., H1975, harboring EGFRL858R/T790M) are implanted subcutaneously into mice.[2]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
Mice are treated with this compound (e.g., 50 mg/kg, oral gavage) or a comparator drug like osimertinib.[2]
-
Tumor volume and body weight are measured regularly over the course of the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot).[4]
-
Mechanisms of Resistance to this compound
Pre-clinical studies have identified specific mechanisms that can confer resistance to this compound. Understanding these is crucial for predicting clinical response and developing combination strategies.
-
EGFR Dimerization: As previously noted, the formation of EGFR homo- or heterodimers with other ERBB family members closes the allosteric binding site, reducing the efficacy of this compound.[3][4] This is a key intrinsic resistance mechanism.
-
EGFR L747S Mutation: The acquisition of a secondary mutation at the L747S position in the EGFR kinase domain has been shown to confer resistance to this compound, while not impacting the efficacy of ATP-competitive inhibitors.[2][3][4]
References
- 1. drughunter.com [drughunter.com]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
JBJ-09-063: An In-Depth Technical Guide to a Novel Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. JBJ-09-063 is a pre-clinical, orally bioavailable, mutant-selective allosteric inhibitor of EGFR designed to overcome these resistance mechanisms. By binding to a pocket distinct from the ATP-binding site, this compound effectively inhibits the L858R activating mutation and is particularly potent against acquired resistance mutations, including the gatekeeper T790M and the tertiary C797S mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated, can be a potent oncogenic driver in a significant subset of NSCLC cases. While targeted therapies with EGFR TKIs have revolutionized treatment for these patients, the invariable development of acquired resistance limits their long-term efficacy. Allosteric inhibitors, which modulate protein function by binding to a site other than the active site, offer a promising strategy to circumvent resistance mechanisms that arise within the ATP-binding pocket. This compound is a novel allosteric inhibitor that has demonstrated significant pre-clinical activity against both TKI-sensitive and resistant forms of mutant EGFR.
Mechanism of Action
This compound functions as a mutant-selective allosteric inhibitor of EGFR. Its mechanism relies on binding to a distinct pocket on the EGFR kinase domain, which is remote from the ATP-binding site. This binding event induces a conformational change in the receptor that locks it in an inactive state, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival. Specifically, this compound has been shown to significantly inhibit the phosphorylation of EGFR itself, as well as key downstream effectors such as Akt and ERK1/2.[1][2][3][4] A critical interaction for its binding involves the formation of a hydrogen bond with Asp855 and a pi-stacking interaction with Phe856 within the DFG motif of the kinase domain.
Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity (IC50)
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147[2][3][4][5] |
| L858R/T790M | 0.063[2][3][4][5] |
| L858R/T790M/C797S | 0.083[2][3][4][5] |
| LT/L747S | 0.396[2][3][4][5] |
| Ba/F3 cells (alone) | 50 |
| Ba/F3 cells (+ Cetuximab) | 6 |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing |
| IV Clearance | 5.0 ml/min/kg | 3 mg/kg (i.v.)[6] |
| Bioavailability | 14.6% | 20 mg/kg (p.o.)[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Mutation | This compound Dose | Outcome |
| H1975 | L858R/T790M | 50 mg/kg & 100 mg/kg | As effective as Osimertinib.[6] |
| DFCI52 (PDX) | L858R/T790M | 50 mg/kg | Similarly effective as Osimertinib, with more rapid tumor outgrowth decrease.[6] |
| A431 | Wild-Type | Not specified | No effect on tumor volume.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Enzymatic Inhibition Assay
This protocol is adapted from studies evaluating the direct inhibitory effect of this compound on recombinant EGFR kinase domains.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutant kinase domains.
Materials:
-
Recombinant EGFR kinase domains (e.g., L858R/T790M)
-
This compound
-
ATP
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant EGFR kinase domain to each well and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., HTRF, fluorescence polarization, or luminescence-based ADP detection).
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
This protocol describes the use of a luminescence-based assay to assess the effect of this compound on the viability of cancer cell lines.
Objective: To determine the IC50 of this compound in EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., H3255, Ba/F3 expressing EGFR mutants)
-
Cell culture medium and supplements
-
This compound
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.
Western Blot Analysis of EGFR Signaling
This protocol details the procedure for assessing the phosphorylation status of EGFR and its downstream targets.
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR, Akt, and ERK1/2.
Materials:
-
EGFR-mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Experimental Workflow: Cell-Based Assay
Caption: Workflow for cell viability assay.
Logical Relationship: Allosteric Inhibition
Caption: Mechanism of allosteric inhibition by this compound.
Conclusion
This compound represents a promising step forward in the development of therapies for EGFR-mutant NSCLC, particularly in the context of acquired resistance to current treatments. Its novel allosteric mechanism of action, potent and selective inhibitory activity against clinically relevant mutations, and favorable in vivo efficacy profile underscore its potential as a next-generation therapeutic agent. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other allosteric inhibitors for the treatment of cancer.
References
Unveiling the Allosteric Binding of JBJ-09-063 to EGFR: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism of JBJ-09-063, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's binding site, its impact on EGFR signaling, and the experimental protocols used for its characterization.
This compound has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR mutations, particularly those resistant to previous generations of tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] Its unique allosteric mechanism of action allows it to overcome resistance mutations that affect the ATP-binding site, a common limitation of conventional EGFR inhibitors.[1][3][4]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified against a panel of clinically relevant EGFR mutants. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for mutant forms of EGFR over the wild-type receptor.
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| L747S | 0.396 |
| Data sourced from multiple references.[3][6][7][8] |
The Allosteric Binding Site of this compound on EGFR
Crystallographic studies have elucidated the precise binding location of this compound on the EGFR kinase domain. The co-crystal structure of this compound in complex with EGFR (PDB ID: 7JXQ) reveals that the inhibitor binds to an allosteric pocket distinct from the ATP-binding site.[9][10]
This allosteric site is located in the kinase domain, where this compound forms critical interactions with specific amino acid residues. Key binding interactions include a hydrogen bond with the backbone amide of Asp855 and a π-stacking interaction with Phe856 of the DFG (Asp-Phe-Gly) motif.[9] By binding to this site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby preventing its activation and downstream signaling.
Impact on EGFR Signaling Pathways
This compound effectively inhibits the autophosphorylation of EGFR and subsequently blocks its downstream signaling cascades.[6][7][8] Experimental evidence demonstrates a significant reduction in the phosphorylation of key signaling proteins, including Akt and ERK1/2, upon treatment with this compound.[3][6][7][8] This disruption of crucial cell survival and proliferation pathways underlies its potent anti-cancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and activity of this compound.
In Vitro EGFR Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of EGFR and the inhibitory effect of this compound by measuring the amount of ADP produced.
Materials:
-
Recombinant human EGFR kinase (mutant forms)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete unconsumed ATP by adding 50 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent, incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines harboring EGFR mutations.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (growth inhibition 50) value.
Western Blotting for EGFR Phosphorylation
This technique is used to directly assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR, anti-pAkt (Ser473), anti-Akt, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total EGFR, Akt, and ERK1/2.
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
JBJ-09-063: A Potent Allosteric Inhibitor of EGFR L858R Mutant Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of drug resistance to ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) necessitates the development of novel therapeutic strategies. The EGFR L858R mutation is a common activating mutation that is initially sensitive to TKIs, but often acquires secondary resistance mutations. JBJ-09-063 is a novel, orally bioavailable, mutant-selective allosteric inhibitor of EGFR that has demonstrated significant preclinical activity against EGFR L858R, as well as clinically relevant resistant mutants such as T790M and C797S. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[1] This allosteric binding locks the kinase in an inactive conformation, preventing its downstream signaling. A co-crystal structure of this compound in complex with EGFR (T790M/V948R) has confirmed this allosteric binding mode (PDB: 7JXQ).[1] The binding involves a critical hydrogen bond with D855 and a pi-stacking interaction with F856 in the DFG motif.[1] This mechanism allows this compound to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against various EGFR mutant forms in both biochemical and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of EGFR Mutants
| EGFR Mutant | This compound IC₅₀ (nM) |
| L858R | 0.147[2][3][4][5][6][7] |
| L858R/T790M | 0.063[2][3][4][5][6][7] |
| L858R/T790M/C797S | 0.083[2][3][4][5][6][7] |
| LT/L747S | 0.396[2][3][4][5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | EGFR Mutation | Assay | IC₅₀ (nM) |
| Ba/F3 EGFRL858R | L858R | Viability | Not explicitly stated, but effective |
| Ba/F3 EGFRL858R/T790M | L858R/T790M | Viability & pEGFR Inhibition | Potent inhibition observed[1] |
| Ba/F3 EGFRL858R/C797S | L858R/C797S | Viability & pEGFR Inhibition | Potent inhibition observed[1] |
| H3255 | L858R | Viability | Effective inhibition[1] |
| DFCI52 | L858R/T790M | Viability | Modest single-agent activity[1] |
| H3255GR | L858R/T790M | Viability | Modest single-agent activity[1] |
| Ba/F3 (with Cetuximab) | - | Viability | 6[2][4] |
| Ba/F3 (alone) | - | Viability | 50[2][4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | EGFR Mutation | Treatment | Dose | Outcome |
| H1975 Xenograft | L858R/T790M | This compound | 50 mg/kg & 100 mg/kg | Dose-dependent decrease in tumor volume, comparable to Osimertinib (25 mg/kg)[1][2] |
| DFCI52 Xenograft | L858R/T790M | This compound | 50 mg/kg | Similar efficacy to Osimertinib, with more rapid tumor outgrowth after treatment cessation[1][2] |
Table 4: Pharmacokinetic Properties in Mice
| Parameter | Value |
| IV Clearance | 5.0 ml/min/kg[1] |
| Bioavailability (Oral) | 14.6%[2] |
EGFR L858R Signaling and Inhibition by this compound
The L858R mutation in the EGFR kinase domain leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[8][9] Key pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8] this compound, through its allosteric inhibition of EGFR, effectively blocks the phosphorylation of EGFR, Akt, and ERK1/2, thereby inhibiting these pro-tumorigenic signals.[2][3][4][5][6][7]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant EGFR kinase domains.
-
Methodology:
-
Recombinant EGFR kinase domains (e.g., L858R, L858R/T790M) are incubated with increasing concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
Enzyme activity is measured using a suitable assay, such as a homogeneous time-resolved fluorescence (HTRF)-based assay.
-
The results are graphed as percentage activity relative to a DMSO control.[1]
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the growth of EGFR-mutant cancer cell lines.
-
Methodology:
-
Cells (e.g., Ba/F3, H1975, H3255) are plated in 96-well plates.
-
The cells are treated with increasing concentrations of this compound for 72 hours.[1]
-
Cell viability is assessed using Cell Titer-Glo luminescent cell viability assay reagents (Promega), according to the manufacturer's protocol.[1]
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are determined from the resulting dose-response curves.
-
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Methodology:
-
EGFR-mutant cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), total Akt, pAkt, total ERK, and pERK.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of this compound in animal models.
-
Methodology:
-
Human NSCLC cells harboring EGFR mutations (e.g., H1975, DFCI52) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) or intravenously (i.v.) at specified doses and schedules.[2]
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).
-
Conclusion
This compound is a promising, mutant-selective allosteric EGFR inhibitor with potent activity against the L858R mutation and clinically important resistance mutations. Its distinct mechanism of action provides a clear rationale for its development as a single agent or in combination with other EGFR TKIs to overcome and prevent drug resistance in NSCLC. The preclinical data presented herein support its continued investigation and potential clinical translation.
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
The Allosteric Offensive: A Technical Guide to JBJ-09-063 and its Interplay with the EGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical mutant-selective allosteric inhibitor, JBJ-09-063, and its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in oncology and drug development.
Introduction: Targeting Acquired Resistance in EGFR-Mutant Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Activating mutations in the EGFR gene are common drivers in non-small cell lung cancer (NSCLC), leading to the development of EGFR tyrosine kinase inhibitors (TKIs) as a standard of care.[2] However, the clinical efficacy of these therapies is often limited by the emergence of acquired resistance mutations, such as T790M and C797S.[3]
This compound is a novel, orally bioavailable, mutant-selective allosteric inhibitor of EGFR designed to overcome the challenges of TKI resistance.[3][4] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain, offering a different mechanism to counteract resistant mutations.[3]
The EGFR Signaling Pathway: A Complex Network of Intracellular Communication
The EGFR signaling pathway is a crucial cascade that translates extracellular signals into cellular responses.[5] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades.[4]
Two major signaling axes downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[6] The MAPK pathway is primarily involved in cell proliferation and differentiation, while the PI3K-Akt pathway regulates cell survival and apoptosis.[6] The intricate network of protein-protein interactions within this pathway is essential for normal cellular function, and its dysregulation is a hallmark of cancer.[7]
Caption: Figure 1: Simplified diagram of the EGFR signaling cascade.
This compound: Mechanism of Action and Preclinical Efficacy
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[3] Its mechanism of action involves binding to a pocket distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation. This allosteric inhibition is effective against various EGFR mutations that confer resistance to ATP-competitive TKIs.[3]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| EGFR Mutant | This compound IC₅₀ (nM) |
| L858R | 0.147 |
| L858R/T790M | 0.063 |
| L858R/T790M/C797S | 0.083 |
| LT/L747S | 0.396 |
| Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.[8] |
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition |
| H1975 (L858R/T790M) | This compound | 50 | Dose-dependent decrease |
| H1975 (L858R/T790M) | This compound | 100 | Dose-dependent decrease |
| DFCI52 (L858R/T790M) | This compound | 50 | Effective |
| Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models.[8][9] |
Pharmacokinetic studies in mice have shown that this compound has favorable properties for oral administration, with an increased bioavailability of 14.6%.[8]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound follows a systematic workflow to determine its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Advantage: A Technical Guide to the Structural Analysis of JBJ-09-063, a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of JBJ-09-063, a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant efficacy against clinically relevant EGFR mutations, including those that confer resistance to existing tyrosine kinase inhibitors (TKIs). This document details the crystallographic analysis of its binding mode, summarizes its inhibitory activity, and provides comprehensive protocols for key experimental assays used in its characterization.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with a significant subset of non-small cell lung cancers (NSCLC) driven by activating mutations in the EGFR gene. While targeted therapies with EGFR TKIs have improved patient outcomes, the emergence of drug resistance, often through secondary mutations like T790M and C797S, presents a major clinical challenge. This compound is a next-generation, mutant-selective allosteric inhibitor designed to overcome these resistance mechanisms by binding to a site distinct from the ATP-binding pocket targeted by conventional TKIs.[1] This guide explores the foundational structural and biochemical data that underpin the therapeutic potential of this compound.
Structural Analysis and Binding Mode
The unique mechanism of action of this compound is elucidated by its co-crystal structure with the EGFR kinase domain. This structural data provides a blueprint for its allosteric inhibition and selectivity.
Crystallographic Data
The crystal structure of this compound in complex with the EGFR T790M/V948R mutant has been solved to a resolution of 1.83 Å and is deposited in the Protein Data Bank (PDB).[2][3]
| Parameter | Value | Reference |
| PDB ID | 7JXQ | [2][3] |
| Resolution | 1.83 Å | [3] |
| R-Value Work | 0.184 | [3] |
| R-Value Free | 0.218 | [3] |
| Space Group | P 1 21 1 | [3] |
| Method | X-RAY DIFFRACTION | [3] |
Allosteric Binding Site and Key Interactions
This compound binds to an allosteric pocket on the EGFR kinase domain, distinct from the ATP-binding site.[1] This is confirmed by the co-crystal structure, which reveals critical interactions that stabilize the inhibitor-protein complex.[2] A key hydrogen bond is formed between this compound and the aspartate residue at position 855 (D855) of the DFG motif.[2] Additionally, a pi-stacking interaction occurs with the phenylalanine at position 856 (F856).[2] These interactions are crucial for its potent inhibitory activity.
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against various clinically relevant EGFR mutants, including those that are resistant to other generations of TKIs.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentrations (IC50) of this compound have been determined against a panel of EGFR mutations, demonstrating its high potency and selectivity.
| EGFR Mutant | IC50 (nM) | Reference |
| EGFR L858R | 0.147 | [4] |
| EGFR L858R/T790M | 0.063 | [4] |
| EGFR L858R/T790M/C797S | 0.083 | [4] |
| EGFR LT/L747S | 0.396 | [4] |
Pharmacokinetic Profile
In vivo studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties that support its potential for oral administration.
| Parameter | Value | Dosing | Reference |
| Clearance (Cl) | 15.7 mL/min/kg | 3 mg/kg i.v. | [4] |
| Half-life (T½) | 2.3 h | 3 mg/kg i.v. | [4] |
| Volume of Distribution (Vss) | 2.5 L/kg | 3 mg/kg i.v. | [4] |
| Bioavailability (F) | 15% | 20 mg/kg p.o. | [4] |
| AUC (0-8h) | 2398 ng·h/mL | 20 mg/kg p.o. | [4] |
Signaling Pathway and Experimental Workflows
This compound effectively inhibits the downstream signaling pathways activated by mutant EGFR, leading to reduced cell proliferation and survival. The following diagrams illustrate the targeted signaling cascade and a typical experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Enzymatic Inhibition Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound on recombinant EGFR kinase domains.
Materials:
-
Recombinant EGFR kinase domain (e.g., L858R/T790M)
-
Biotinylated substrate peptide (e.g., TK Substrate-biotin)
-
ATP
-
This compound
-
HTRF Kinase Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., TK Antibody-cryptate)
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in HTRF Kinase Buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant EGFR kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the growth of EGFR-mutant cancer cell lines.[1]
Materials:
-
EGFR-mutant cell lines (e.g., H1975, H3255, Ba/F3 expressing EGFR mutants)
-
Appropriate cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control (e.g., DMSO) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence readings to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway (EGFR, Akt, ERK1/2) in response to this compound treatment.[4]
Materials:
-
EGFR-mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its allosteric mechanism of action, confirmed by detailed structural analysis, allows it to overcome key resistance mutations that limit the efficacy of current TKIs. The potent and selective inhibitory activity of this compound, demonstrated through rigorous in vitro and cellular assays, underscores its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other targeted drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of allosteric inhibitors.
References
Unveiling JBJ-09-063: A Technical Guide to a Mutant-Selective Allosteric EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and biological activity of JBJ-09-063, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in oncology and drug development.
Core Chemical and Physical Properties
This compound is a synthetic organic small molecule belonging to the isoindolinone class of compounds. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₂₉FN₄O₃S |
| Molecular Weight | 556.65 g/mol |
| CAS Number | 2820336-67-0 |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Biological Activity
This compound functions as a mutant-selective allosteric inhibitor of EGFR.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to a distinct, allosteric site on the EGFR protein. This allosteric binding stabilizes an inactive conformation of the receptor, thereby preventing its activation and downstream signaling, even in the presence of activating mutations.[2]
This unique mechanism of action allows this compound to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) that can arise from mutations in the ATP-binding pocket, such as the T790M and C797S mutations.[1][2]
The primary biological effect of this compound is the potent inhibition of EGFR phosphorylation. This, in turn, leads to the downregulation of key downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.[1][2] Specifically, treatment with this compound has been shown to effectively decrease the phosphorylation of EGFR, Akt, and ERK1/2.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against various clinically relevant EGFR mutations. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for mutant forms of EGFR over the wild-type receptor.
| EGFR Mutant | IC₅₀ (nM) |
| EGFR L858R | 0.147[1] |
| EGFR L858R/T790M | 0.063[1] |
| EGFR L858R/T790M/C797S | 0.083[1] |
| EGFR del19/T790M/C797S | Potent Inhibition (Specific IC₅₀ not detailed in provided results) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are outlined below.
Synthesis of this compound
The synthesis of this compound has been reported to be similar to the procedures described for the synthesis of a related allosteric EGFR inhibitor, JBJ-04-125-02, as detailed in the supplementary materials of To et al., Cancer Discovery, 2019.[2] The core structure is based on an isoindolinone scaffold. General synthetic strategies for 3-substituted isoindolin-1-ones often involve multi-step reactions starting from commercially available reagents. One common approach involves the reaction of 2-benzoylbenzoic acid derivatives.[2]
In Vitro EGFR Kinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR kinase domains (wild-type and various mutant forms)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified EGFR kinase domain to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines expressing various EGFR mutations (e.g., NCI-H1975, Ba/F3)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing a direct measure of the inhibitor's effect on cellular signaling pathways.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
EGF (Epidermal Growth Factor) for stimulation (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Culture cells to a desired confluency and serum-starve if necessary.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF for a short period if investigating ligand-induced phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD-scid mice)
-
Cancer cell lines expressing relevant EGFR mutations (e.g., NCI-H1975)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intravenous injection)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Implant cancer cells subcutaneously or orthotopically into the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule and route (e.g., daily oral gavage).
-
Monitor the tumor volume regularly by measuring the tumor dimensions with calipers and calculating the volume (e.g., Volume = (length × width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for the preclinical evaluation of an anticancer compound.
References
JBJ-09-063: A Technical Whitepaper on Target Selectivity and Allosteric Inhibition of Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This document provides an in-depth technical overview of the target selectivity profile of this compound, its mechanism of allosteric inhibition, and detailed protocols for the key experimental assays used to characterize its activity. Quantitative data are presented to highlight its selectivity for clinically relevant EGFR mutations, including those conferring resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). Signaling pathway diagrams and experimental workflows are provided to visually articulate its mechanism and the methods used for its evaluation.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Activating mutations in the EGFR gene are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While ATP-competitive EGFR TKIs have demonstrated significant clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, limits their long-term benefit.
This compound represents a novel class of allosteric inhibitors that bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[2] This allosteric mechanism allows this compound to overcome resistance mediated by mutations that affect the ATP-binding site. This whitepaper details the preclinical data supporting the selective and potent activity of this compound against various EGFR mutants.
Target Selectivity Profile
This compound exhibits high potency against clinically relevant EGFR mutations, including the L858R activating mutation and those that confer resistance to other TKIs, such as T790M and C797S. Its selectivity for mutant over wild-type (WT) EGFR is a key characteristic that suggests a favorable therapeutic window.
Quantitative Inhibitory Activity
The inhibitory activity of this compound has been quantified using in vitro enzymatic assays, providing IC50 values against various recombinant EGFR kinase domains. The data clearly demonstrates its potent inhibition of single and compound EGFR mutations.
| Target EGFR Mutant | IC50 (nM) | Reference |
| L858R | 0.147 | [2][3] |
| L858R/T790M | 0.063 | [2][3] |
| L858R/T790M/C797S | 0.083 | [2][3] |
| LT/L747S | 0.396 | [2][3] |
Mechanism of Allosteric Inhibition
This compound functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This binding event stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates. This mechanism is particularly effective against mutations that alter the ATP-binding pocket and confer resistance to traditional TKIs.
Signaling Pathway Inhibition
Upon binding to its allosteric site, this compound effectively inhibits the autophosphorylation of EGFR. This, in turn, blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, most notably the PI3K/Akt and MAPK/ERK pathways.[3]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key in vitro assays used to characterize the target selectivity and cellular activity of this compound.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of recombinant EGFR kinase domains and the inhibitory effect of this compound by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
This compound
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer with 1% DMSO.
-
Add 2.5 µL of the diluted inhibitor or vehicle control (1% DMSO) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting the EGFR enzyme and peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of EGFR-dependent cancer cell lines by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975, Ba/F3 expressing EGFR mutants)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of EGFR Pathway Phosphorylation
Western blotting is used to directly assess the inhibitory effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of mutant EGFR. Its unique mechanism of action allows it to overcome common resistance mutations that limit the efficacy of ATP-competitive inhibitors. The data presented in this whitepaper, supported by the detailed experimental protocols, demonstrate the significant potential of this compound as a therapeutic agent for the treatment of EGFR-mutant non-small cell lung cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
The Allosteric EGFR Inhibitor JBJ-09-063: A Technical Guide to its Inhibition of Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical compound JBJ-09-063, focusing on its mechanism of action as a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its subsequent inhibition of Akt phosphorylation. This compound has demonstrated significant potency in overcoming resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models.
Core Mechanism of Action
This compound is an orally available, allosteric inhibitor that targets EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.[1][2] Unlike ATP-competitive EGFR inhibitors, this compound binds to a distinct site on the EGFR kinase domain.[2][3] This allosteric mode of inhibition allows it to be effective against EGFR mutations that confer resistance to third-generation TKIs, such as the C797S mutation.[2][3][4] By binding to EGFR, this compound effectively suppresses its kinase activity, leading to the downregulation of downstream signaling pathways, including the PI3K/Akt pathway.[5][6][7][8][9][10]
Inhibition of Akt Phosphorylation
A critical consequence of this compound-mediated EGFR inhibition is the reduction of Akt phosphorylation.[5][6][7][8][9][10] The PI3K/Akt signaling cascade is a central pathway downstream of EGFR activation. Upon EGFR activation, PI3K is recruited to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for Akt, leading to its phosphorylation and activation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.
This compound, by inhibiting the initial EGFR activation step, prevents the initiation of this cascade, resulting in a significant decrease in phosphorylated Akt (p-Akt) levels. This inhibition of Akt phosphorylation is a key indicator of the compound's on-target efficacy.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various EGFR mutations and its efficacy in cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of EGFR Mutants by this compound
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR LT/L747S | 0.396 |
Data sourced from multiple references.[5][6][7][8][9][10]
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | IC50 (nM) |
| Ba/F3 | EGFR L858R/T790M | Cell Growth | ~10-fold more potent than JBJ-04-125-02 |
| Ba/F3 | EGFR L858R/C797S | Cell Viability | Not specified |
| Ba/F3 | Not specified | Cell Growth | 50 (alone) |
| Ba/F3 | Not specified | Cell Growth | 6 (with Cetuximab) |
Data sourced from multiple references.[2][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Caption: EGFR signaling to the Akt pathway and inhibition by this compound.
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols based on standard laboratory procedures.
Cell Culture and Treatment
-
Cell Lines: Human NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M, DFCI52 for patient-derived L858R/T790M) or Ba/F3 pro-B cells engineered to express specific EGFR mutants are commonly used.[2][5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental assays, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration can vary depending on the assay (e.g., 24 hours for signaling studies, 72 hours for viability assays).
Western Blotting for Akt Phosphorylation
-
Cell Lysis: Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of inhibition.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After overnight incubation, cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC. Its allosteric mechanism of action and potent inhibition of the EGFR-PI3K-Akt signaling pathway, as evidenced by the reduction in Akt phosphorylation, underscore its potential for further clinical development. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for JBJ-09-063 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBJ-09-063 is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including enzymatic assays, cell viability assessment, and western blotting for target engagement and downstream signaling. The provided methodologies are intended to guide researchers in the evaluation of this and similar compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[3][4] Activating mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC). While several generations of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy.
This compound is an allosteric inhibitor that binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This mechanism of action allows it to be effective against EGFR variants harboring resistance mutations to traditional TKIs.[5] These application notes provide a framework for the in vitro characterization of this compound, focusing on its inhibitory potency, cellular activity, and impact on downstream signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants
| EGFR Mutant | IC₅₀ (nM) |
| EGFR L858R | 0.147[1][2][3][6][7] |
| EGFR L858R/T790M | 0.063[1][2][3][6][7] |
| EGFR L858R/T790M/C797S | 0.083[1][2][3][6][7] |
| EGFR LT/L747S | 0.396[1][2][6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
HTRF KinEASE-TK Kinase Assay
This protocol is adapted from the Cisbio HTRF KinEASE-TK kit methodology and is a generic method for measuring Tyrosine kinase activities.[8][9][10][11]
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified EGFR kinase domains (wild-type and mutants).
Materials:
-
HTRF KinEASE-TK kit (Cisbio)
-
Purified recombinant EGFR kinase domains
-
This compound
-
ATP
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the enzymatic buffer provided in the kit.
-
Enzymatic Reaction:
-
Add 4 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the TK Substrate-biotin.
-
Add 2 µL of the purified EGFR enzyme.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Seal the plate and incubate at room temperature for the time determined by enzyme kinetics (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the detection mixture containing Streptavidin-XL665 and TK Antibody-Cryptate diluted in the detection buffer. The detection buffer contains EDTA to stop the enzymatic reaction.[9]
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][5][12]
Objective: To assess the effect of this compound on the viability of cancer cell lines harboring EGFR mutations.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975, PC-9)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in an opaque-walled multiwell plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[1][6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][6]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from control wells containing medium without cells. Plot the percentage of cell viability relative to the vehicle control against the logarithm of the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of EGFR and its downstream targets, Akt and ERK.[3][4][13]
Objective: To determine the effect of this compound on the phosphorylation of EGFR (p-EGFR), Akt (p-Akt), and ERK1/2 (p-ERK1/2) in cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
EGF (for stimulation, if necessary)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
If studying ligand-stimulated phosphorylation, serum-starve the cells before treatment and then stimulate with EGF (e.g., 100 ng/mL for 15-30 minutes) before lysis.[4]
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[3]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[3][4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To detect total protein levels and loading controls, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective antibodies.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. promega.com [promega.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. ClinPGx [clinpgx.org]
- 8. weichilab.com [weichilab.com]
- 9. revvity.com [revvity.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Cisbio International Announces Launch of HTRF® KinEASE™ TK at SBS | Technology Networks [technologynetworks.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JBJ-09-063 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant activity against various EGFR mutations that confer resistance to existing ATP-competitive tyrosine kinase inhibitors (TKIs), including the T790M and C797S mutations in non-small cell lung cancer (NSCLC).[2][3] this compound binds to a distinct allosteric site on the EGFR kinase domain, effectively inhibiting its phosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR L858R | Enzymatic Assay | 0.147 | [1] |
| EGFR L858R/T790M | Enzymatic Assay | 0.063 | [1] |
| EGFR L858R/T790M/C797S | Enzymatic Assay | 0.083 | [1] |
| EGFR LT/L747S | Enzymatic Assay | 0.396 | [1] |
| Ba/F3 (EGFR L858R/T790M) | Cell Viability | ~5 | [3] |
| Ba/F3 (EGFR L858R/T790M/C797S) | Cell Viability | ~10 | [3] |
| H3255GR (EGFR L858R/T790M) | Cell Viability | Varies | [3] |
| DFCI52 (EGFR L858R/T790M) | Cell Viability | Varies | [3] |
| H1975 (EGFR L858R/T790M) | Cell Viability | Varies | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general experimental workflows for the described cell-based assays.
Caption: EGFR signaling pathway inhibited by this compound.
Caption: General workflow for this compound cell-based assays.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
NSCLC cell lines (e.g., H1975, H3255GR, DFCI52)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled microplates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000 - 8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of EGFR Pathway Phosphorylation
This protocol is for detecting the phosphorylation status of EGFR and its downstream targets, Akt and ERK1/2, following treatment with this compound.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound stock solution
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Primary Antibody Dilutions (Suggested Starting Points):
| Antibody | Supplier | Catalog # | Dilution |
| Phospho-EGFR (Tyr1068) | Cell Signaling Technology | 3777 | 1:1000 |
| Total EGFR | Cell Signaling Technology | 4267 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 4060 | 1:2000 |
| Total Akt | Cell Signaling Technology | 4691 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | 4970 | 1:1000 |
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at concentrations around the determined IC50 for 48-72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the untreated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for JBJ-09-063 in the H1975 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has demonstrated significant activity against various EGFR mutations, including the L858R and T790M mutations harbored by the H1975 non-small cell lung cancer (NSCLC) cell line.[4][5] The H1975 cell line is a critical in vitro model for studying EGFR-TKI (tyrosine kinase inhibitor) resistance, as the T790M mutation confers resistance to first-generation EGFR inhibitors.[5] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the H1975 cell line, focusing on cell viability, signaling pathway modulation, and apoptosis induction.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the EGFR distinct from the ATP-binding pocket.[3] This mode of action allows it to overcome resistance mechanisms that affect ATP-competitive inhibitors. Upon binding, this compound effectively inhibits the autophosphorylation of EGFR, which in turn blocks downstream signaling cascades crucial for cancer cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[1][2] This inhibition of pro-survival signaling ultimately leads to cell growth arrest and apoptosis.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Mutant EGFR
| EGFR Mutation | IC50 (nM) |
| L858R | 0.147[1][2] |
| L858R/T790M (present in H1975) | 0.063 [1][2] |
| L858R/T790M/C797S | 0.083[1][2] |
Note: The IC50 values presented are from enzymatic assays. The cellular IC50 for this compound in the H1975 cell line is anticipated to be in the low nanomolar range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound in H1975 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of the Allosteric EGFR Inhibitor JBJ-09-063 in Ba/F3 EGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the progression of non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge. JBJ-09-063 is a potent, mutant-selective, allosteric inhibitor of EGFR designed to overcome these resistance mechanisms.[1][2][3] This document provides detailed application notes and protocols for the characterization of this compound in Ba/F3 cells engineered to express various clinically relevant EGFR mutations. The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used model system for studying kinase inhibitors as the expression of an active kinase can render them IL-3 independent.[4][5][6]
Data Presentation
The inhibitory activity of this compound against various EGFR mutations has been quantified using both biochemical and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound.
Table 1: Biochemical IC50 Values of this compound Against Recombinant EGFR Kinase Domains
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147[1][2][3] |
| L858R/T790M | 0.063[1][2][3] |
| L858R/T790M/C797S | 0.083[1][2][3] |
| LT/L747S | 0.396[1][2] |
Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells
| Cell Line | IC50 (nM) |
| Ba/F3 | 50[1][2] |
| Ba/F3 (in combination with Cetuximab) | 6[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[7][8] This allosteric mechanism allows it to be effective against mutations that confer resistance to traditional ATP-competitive inhibitors. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, thereby inhibiting cell proliferation and inducing apoptosis.[1][2][9]
Experimental Protocols
Ba/F3 EGFR Mutant Cell Culture
Objective: To maintain and passage Ba/F3 cells stably expressing EGFR mutants for use in downstream assays.
Materials:
-
Ba/F3 cells expressing EGFR mutant of interest (e.g., L858R/T790M/C797S)[5]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Puromycin (or other appropriate selection antibiotic)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
T25 or T75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture Ba/F3 EGFR mutant cells in RPMI-1640 supplemented with 10% FBS and the appropriate selection antibiotic.[5] Note: Unlike parental Ba/F3 cells, those successfully transformed with an activating EGFR mutant do not require IL-3 for survival and proliferation.[10][11][12]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[13][14]
-
To passage cells, determine the cell density and dilute the culture with fresh medium to a seeding density of 1-3 x 10^5 cells/mL every 2-3 days.[5]
-
Alternatively, centrifuge the cell suspension at 125 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium at the desired density.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the IC50 of this compound in Ba/F3 EGFR mutant cells.
Materials:
-
Ba/F3 EGFR mutant cells
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Harvest Ba/F3 EGFR mutant cells and resuspend in fresh, antibiotic-free medium.
-
Seed 3,000 to 5,000 cells per well in 90 µL of medium into a 96-well plate.[5]
-
Prepare a serial dilution of this compound in DMSO and then dilute in culture medium.
-
Add 10 µL of the this compound dilutions (or DMSO vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[5]
Western Blot Analysis of EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Ba/F3 EGFR mutant cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed Ba/F3 EGFR mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.[15]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15][16]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.[16]
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Incubate the membrane with primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[16]
-
To analyze multiple proteins, the membrane can be stripped and re-probed with additional antibodies.[16] Densitometry can be used to quantify band intensities.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 5. Ba/F3-EGFR-Del19-T790M-C797S-Cell-Line - Kyinno Bio [kyinno.com]
- 6. Ba/F3 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor-independent transformation of Ba/F3 cells with cancer-derived epidermal growth factor receptor mutants induces gefitinib-sensitive cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecopoeia.com [genecopoeia.com]
- 14. Leibniz Institute DSMZ: Details [dsmz.de]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for JBJ-09-063 Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBJ-09-063 is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant efficacy in preclinical mouse models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs).[1] this compound effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2.[2][3] These application notes provide detailed information and protocols for the use of this compound in mouse models, including dosing, administration, and methods for evaluating its pharmacodynamic effects.
Data Presentation
In Vivo Efficacy and Dosing Summary of this compound in Mouse Xenograft Models
| Mouse Model | EGFR Mutation Status | Administration Route | Dosage | Outcome |
| H1975 Xenograft | L858R/T790M | Oral (p.o.) | 50 mg/kg, daily | As effective as osimertinib (B560133) (25 mg/kg) in reducing tumor volume.[1] |
| H1975 Xenograft | L858R/T790M | Oral (p.o.) | 100 mg/kg, daily | As effective as osimertinib (25 mg/kg) in reducing tumor volume.[1] |
| DFCI52 Xenograft | L858R/T790M | Oral (p.o.) | 50 mg/kg, daily | Similarly effective as osimertinib in reducing tumor volume.[1] |
| H3255GR-C797S Xenograft | L858R/T790M/C797S | Oral (p.o.) | Not specified | Combination with osimertinib potentiated tumor shrinkage.[1] |
| DFCI52-C797S Xenograft | L858R/T790M/C797S | Oral (p.o.) | Not specified | Combination with osimertinib potentiated tumor shrinkage.[1] |
Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dosage | Key Parameters |
| Intravenous (i.v.) | 3 mg/kg | Cl (mL/min/kg): 15.7T½ (h): 2.3Vss (L/kg): 2.5 |
| Oral (p.o.) | 20 mg/kg | F (%): 15AUC 8h (ng·h/mL): 2398 |
Experimental Protocols
I. In Vivo Formulation of this compound
A specific, validated vehicle for this compound is not publicly available. However, a common approach for formulating similar small molecule inhibitors for in vivo studies involves the use of a co-solvent system. The following is a general protocol that can be adapted and optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for Oral Administration (p.o.):
This protocol is based on a common formulation for oral gavage of hydrophobic compounds.
-
Calculate the required amount of this compound and vehicle components. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the final concentration of the dosing solution needs to be 2 mg/mL.
-
Prepare the vehicle. A common vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.
-
Dissolve this compound. First, dissolve the calculated amount of this compound powder in DMSO to create a stock solution. For example, to achieve a final concentration of 2 mg/mL in the above vehicle, you could dissolve 2 mg of this compound in 50 µL of DMSO (resulting in a 40 mg/mL stock).
-
Mix the components. To the this compound/DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear. Then, add Tween 80 and mix again. Finally, add the sterile saline or PBS to reach the final volume and mix until a clear solution is obtained.
-
Administer to mice. The prepared formulation can be administered via oral gavage.
Note: It is crucial to ensure the final formulation is a clear solution. If precipitation occurs, optimization of the vehicle composition (e.g., adjusting the percentages of co-solvents) may be necessary. Always prepare the formulation fresh before each use.
II. Administration of this compound to Mice
A. Oral Gavage (p.o.)
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.
-
Administration: Slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or adverse reactions after administration.
B. Intravenous Injection (i.v.)
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a sterile insulin (B600854) syringe with a 27-30 gauge needle, inject the calculated volume of the this compound formulation slowly into one of the lateral tail veins.
-
Confirmation and Hemostasis: Successful injection is indicated by the absence of a subcutaneous bleb. After injection, apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
III. Pharmacodynamic Analysis by Western Blot
This protocol outlines the steps to assess the in vivo efficacy of this compound by measuring the phosphorylation status of EGFR, Akt, and ERK1/2 in tumor xenografts.
-
Tissue Harvesting and Lysate Preparation:
-
Euthanize mice at predetermined time points after the final dose of this compound.
-
Excise the tumor xenografts and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the relative change in protein phosphorylation.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo dosing and pharmacodynamic analysis.
References
Application Notes and Protocols for Pharmacokinetic Analysis of JBJ-09-063 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of the mutant-selective allosteric EGFR inhibitor, JBJ-09-063, in mice. The included data and protocols are intended to guide researchers in designing and executing preclinical studies for this compound.
Introduction
This compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with mutations such as L858R, L858R/T790M, and L858R/T790M/C797S, which are common in non-small cell lung cancer (NSCLC).[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This document summarizes the key pharmacokinetic parameters of this compound in mice and provides a detailed, representative protocol for conducting such studies.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single intravenous (i.v.) dose of 3 mg/kg and a single oral (p.o.) dose of 20 mg/kg.[2][3][4]
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Clearance (Cl) | i.v. | 3 | 15.7 | mL/min/kg |
| Half-life (T½) | i.v. | 3 | 2.3 | h |
| Volume of Distribution (Vss) | i.v. | 3 | 2.5 | L/kg |
| Area Under the Curve (AUC₀₋₈ₕ) | p.o. | 20 | 2398 | ng·h/mL |
| Bioavailability (F) | p.o. | 20 | 15 | % |
Signaling Pathway of this compound
This compound acts as an allosteric inhibitor of mutant EGFR. By binding to a site distinct from the ATP-binding pocket, it effectively inhibits the downstream signaling pathways that promote tumor growth and survival. The diagram below illustrates the targeted pathway.
References
- 1. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Phospho-EGFR (p-EGFR) Following JBJ-09-063 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation event activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are pivotal in normal cell function and frequently dysregulated in various cancers.[3][4] Consequently, EGFR is a prominent target for cancer therapeutics.
JBJ-09-063 is a potent, orally available, mutant-selective allosteric inhibitor of EGFR.[5][6][7] It is designed to be effective against EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant models, including those with L858R, T790M, and C797S mutations.[5][8][9] this compound effectively reduces the phosphorylation of EGFR and downstream effectors like Akt and ERK1/2.[5][6][8]
These application notes provide a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on EGFR phosphorylation in cultured cells.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[10] This mode of action allows it to effectively inhibit EGFR mutants that have developed resistance to traditional ATP-competitive inhibitors. By binding allosterically, this compound stabilizes an inactive conformation of the receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway. Ligand binding induces receptor phosphorylation, creating docking sites for adaptor proteins like Grb2.[1][3] This initiates signaling through major cascades such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[3][11] this compound inhibits the initial autophosphorylation step, thus blocking these downstream signals.
Caption: EGFR signaling cascade and point of inhibition by this compound.
Data Presentation
This compound has demonstrated potent, nanomolar-range inhibitory activity against clinically relevant EGFR mutations. The following table summarizes its half-maximal inhibitory concentrations (IC50) from in vitro assays.
| EGFR Mutant Genotype | IC50 (nM) |
| L858R | 0.147[5][6][8][9] |
| L858R/T790M | 0.063[5][6][8][9] |
| L858R/T790M/C797S | 0.083[5][6][8][9] |
| L747S | 0.396[5][6][9] |
Note: Data is compiled from published literature. Actual results may vary based on specific experimental conditions and assay formats.
Experimental Protocols
Objective
To determine the effect of this compound on ligand-induced EGFR phosphorylation in a relevant cancer cell line using Western blot analysis.
Materials and Reagents
-
Cell Line: A431 (human epidermoid carcinoma, high EGFR expression) or an appropriate EGFR-mutant lung cancer cell line (e.g., H1975, H3255).[12][13]
-
Compound: this compound (dissolved in DMSO).
-
Reagents:
-
Cell Culture Medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Recombinant Human EGF.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails.[12][14]
-
BCA or Bradford Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels (e.g., 8% polyacrylamide for EGFR, ~175 kDa).[13]
-
PVDF or Nitrocellulose Membranes (0.45 µm recommended for EGFR).[13]
-
Transfer Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068).
-
Rabbit or Mouse anti-total-EGFR.
-
Mouse anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Experimental Workflow
The workflow outlines the key stages of the experiment, from cell preparation to final data analysis.
Caption: Western blot experimental workflow for p-EGFR analysis.
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.[12]
-
Serum Starvation: Once cells are at the desired confluency, wash them with PBS and replace the growth medium with a serum-free medium. Incubate for 12-24 hours to reduce basal EGFR phosphorylation.[14]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO) group. Incubate for 2-4 hours at 37°C.
-
EGF Stimulation: To induce EGFR phosphorylation, add EGF directly to the medium to a final concentration of 50-100 ng/mL. Incubate for 15-30 minutes at 37°C.[12] Include an unstimulated, vehicle-treated control.
2. Cell Lysis and Protein Quantification
-
Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[12]
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[12]
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an 8% SDS-PAGE gel.[14] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended for a large protein like EGFR (~175 kDa).[13][14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-EGFR (Tyr1068) antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system.[12]
-
Stripping and Re-probing: To normalize the data, the membrane should be stripped and re-probed for total EGFR and a loading control (β-actin or GAPDH).[12] This ensures that any observed decrease in p-EGFR is due to inhibition of phosphorylation and not a change in the total amount of EGFR protein or loading errors.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-EGFR to total EGFR for each sample. Normalize this value to the loading control and express the results as a percentage of the EGF-stimulated vehicle control.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. EGFR (EGFR) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Note: Measuring the Cytotoxicity of JBJ-09-063 with the CellTiter-Glo® Luminescent Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor, using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2] The CellTiter-Glo® assay is a robust, high-throughput method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[3][4] this compound is a potent inhibitor of various EGFR mutations, including those resistant to other tyrosine kinase inhibitors (TKIs), making it a significant compound in non-small cell lung cancer (NSCLC) research.[1][5] This application note details the underlying principles, provides a step-by-step experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, and presents relevant quantitative data and troubleshooting guidelines.
Principle of the Method
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP present.[6] The assay procedure involves a simple "add-mix-measure" format. A single reagent is added directly to the cultured cells, which induces cell lysis and initiates a luciferase-based reaction.[3] The proprietary thermostable luciferase enzyme, Ultra-Glo™, uses the ATP released from viable cells to catalyze the oxidation of luciferin, generating a stable, long-lasting "glow-type" luminescent signal.[3][7] This signal is directly proportional to the ATP concentration, which in turn is directly proportional to the number of metabolically active cells in the culture.[8]
This compound Mechanism of Action and Signaling Pathway
This compound is a mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] In many cancers, such as NSCLC, activating mutations in EGFR lead to the constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This compound binds to an allosteric site on the EGFR kinase domain, effectively inhibiting its function. This action blocks the phosphorylation of EGFR and its downstream effectors, Akt and ERK1/2, thereby suppressing cell proliferation and inducing apoptosis in cancer cells harboring susceptible EGFR mutations.[1][2][5] It shows high potency against TKI-sensitive and resistant mutations, including L858R, L858R/T790M, and the particularly challenging L858R/T790M/C797S triple mutant.[5][9]
Caption: this compound allosterically inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
This protocol describes the determination of the IC50 value of this compound in a 96-well format.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., NCI-H1975, H3255, or Ba/F3 cells engineered with EGFR mutations).[10][11]
-
Compound: this compound (or its hydrochloride/TFA salt).[9][12]
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Plates: Opaque-walled 96-well plates suitable for luminescence measurements.
-
Equipment:
-
Luminometer or a multi-mode plate reader with luminescence detection.
-
Orbital shaker.
-
Standard cell culture equipment (CO2 incubator, biosafety cabinet, etc.).
-
Multichannel pipette.
-
Assay Workflow
Caption: Workflow for assessing this compound cytotoxicity using the CellTiter-Glo® assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL for 5,000 cells/well). The optimal density should be determined empirically for each cell line.[13]
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include control wells: "vehicle control" (cells + DMSO) and "background control" (medium only).[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Add the diluted compounds (or vehicle for control wells) to the corresponding wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
CellTiter-Glo® Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3][15]
-
During equilibration, thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[3][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).[3]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Measure the luminescence using a luminometer. An integration time of 0.25–1 second per well is a typical starting point.[14]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average luminescence value from the "background control" wells from all other measurements.
-
Calculate the percent viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle Control) * 100
-
-
-
Determine IC50:
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Representative Quantitative Data
The following table summarizes the reported inhibitory potency of this compound against various EGFR mutants and cell lines.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| EGFR L858R | Biochemical | 0.147 nM | [1][5][9] |
| EGFR L858R/T790M | Biochemical | 0.063 nM | [1][5][9] |
| EGFR L858R/T790M/C797S | Biochemical | 0.083 nM | [1][5][9] |
| EGFR L747S | Biochemical | 0.396 nM | [5] |
| Ba/F3 (EGFR L858R/T790M) | Cell-based | 50 nM | [1][2] |
| Ba/F3 (EGFR L858R/T790M) + Cetuximab | Cell-based | 6 nM | [1][2] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Luminescence | ATP contamination in reagents or on plate. | Use ATP-free water and pipette tips. Be cautious when handling reagents.[14] |
| Low Luminescent Signal | Low cell number; incomplete cell lysis; reagent inactivity. | Optimize cell seeding density. Ensure thorough mixing after reagent addition. Check reagent expiration and storage; avoid multiple freeze-thaw cycles.[16] |
| High Well-to-Well Variability | Uneven cell seeding; temperature gradients ("edge effects"). | Ensure a homogeneous cell suspension during plating. Fill outer wells with sterile medium and do not use for experimental samples. Ensure uniform plate equilibration before reading.[16] |
| Inconsistent IC50 Values | Variation in cell health or passage number; inconsistent incubation times; compound instability. | Use cells at a consistent, low passage number and ensure they are in the log growth phase. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment.[9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
- 15. OUH - Protocols [ous-research.no]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Use of JBJ-09-063 in H3255GR Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor, with a specific focus on its activity in the H3255GR human lung adenocarcinoma cell line. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Introduction to this compound and H3255GR Cells
This compound is a potent, orally bioavailable, allosteric inhibitor that selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring resistance mutations to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][5][6]
The H3255GR cell line is a valuable tool for studying acquired resistance to EGFR inhibitors.[7] Derived from the NCI-H3255 lung adenocarcinoma cell line, it has been selected for resistance to the first-generation TKI, gefitinib.[7] This resistance is conferred by the acquisition of the T790M "gatekeeper" mutation in the EGFR kinase domain, in addition to the primary activating L858R mutation.[1][5][8] this compound has been shown to effectively inhibit the growth of H3255GR cells and induce apoptosis, highlighting its potential to overcome this common mechanism of drug resistance.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | IC50 (nM) |
| L858R | 0.147[1][5][6][9] |
| L858R/T790M | 0.063[1][5][6][9] |
| L858R/T790M/C797S | 0.083[1][5][6][9] |
| L747S | 0.396[1][5][6][9] |
Table 2: Cellular Activity of this compound in Ba/F3 cells.
| Treatment | IC50 (nM) |
| This compound alone | 50[1][5] |
| This compound + Cetuximab | 6[1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in H3255GR cells.
Caption: Mechanism of action of this compound in H3255GR cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Cellosaurus cell line NCI-H3255GR (CVCL_DI55) [cellosaurus.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
JBJ-09-063 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term stability, this compound in powder form should be stored at -20°C for up to 3 years.[1] Another source suggests storage at 4°C, sealed and away from moisture.[2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare fresh solutions for each experiment as they can be unstable.[1] If stock solutions must be prepared in advance, dissolve this compound in DMSO.[2] For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3] Always ensure the vials are tightly sealed and protected from moisture.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO.[2] One supplier indicates a solubility of 100 mg/mL in DMSO, which may require sonication to fully dissolve.[2]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results with EGFR inhibitors like this compound can arise from several factors:
-
Inhibitor Instability/Precipitation: As solutions can be unstable, always prepare fresh dilutions from your stock for each experiment.[1] Visually inspect the culture media for any signs of precipitation after adding the inhibitor.
-
Cell Culture Variability: Ensure you are using a consistent cell passage number for your experiments. Cell seeding density should be uniform across all wells of your plate.
-
Inconsistent Treatment Conditions: Use calibrated pipettes for accurate liquid handling and ensure consistent incubation times with the inhibitor.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental outcomes.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years[1] | Keep tightly sealed and protected from moisture.[2] |
| 4°C | Not specified | Sealed storage, away from moisture.[2] | |
| In DMSO | -20°C | Up to 1 month[2][3] | Aliquot to avoid repeated freeze-thaw cycles. Keep tightly sealed.[3] |
| -80°C | Up to 6 months[2][3] | Aliquot to avoid repeated freeze-thaw cycles. Keep tightly sealed.[3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity | Compound Degradation: Improper storage of stock solutions or use of old solutions. | Prepare fresh stock solutions and dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Precipitation in Media: The compound may precipitate at the final concentration in your cell culture media. | Visually inspect the media for precipitates after adding the inhibitor. If solubility is an issue, consider adjusting the final concentration or using a different solubilizing agent if compatible with your experimental setup. | |
| Inconsistent Western Blot results for p-EGFR | Variable Sample Preparation: Inconsistent lysis buffer composition or ineffective phosphatase inhibitors. | Use a consistent lysis buffer formulation with fresh protease and phosphatase inhibitors for all samples. |
| Timing of Stimulation/Inhibition: Inconsistent timing of ligand stimulation (if used) and inhibitor treatment. | Precisely control the timing of all treatment steps. | |
| Inefficient Protein Transfer: Poor transfer of high molecular weight proteins like EGFR (~175 kDa). | Optimize your Western blot transfer conditions (e.g., transfer time, voltage) for large proteins. | |
| High variability in cell viability assays | Inconsistent Cell Seeding: Uneven number of cells seeded across wells. | Ensure a homogenous cell suspension and use precise pipetting techniques to seed cells uniformly. |
| Edge Effects in Plates: Evaporation from wells on the outer edges of the plate can affect cell growth and compound concentration. | Avoid using the outermost wells of 96-well plates for experimental samples. Fill them with sterile PBS or media instead. | |
| Serum Component Interference: Growth factors in fetal bovine serum (FBS) can compete with the inhibitor. | Consider reducing the serum concentration during the inhibitor treatment period or using serum-free media if your cells can tolerate it. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK1/2.
1. Cell Culture and Treatment:
- Seed EGFR-mutant non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, DFCI52) in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.
- Pre-treat the cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
- If investigating ligand-stimulated phosphorylation, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
2. Protein Extraction:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each sample using a BCA assay.
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer and boil at 95°C for 5 minutes.
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detector.
- Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
1. Cell Seeding:
- Seed EGFR-mutant NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
- Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Add the diluted compound to the wells. Include a vehicle-only control.
3. Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
4. Assay Procedure:
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the results to generate a dose-response curve and determine the IC₅₀ value.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model.
1. Cell Implantation:
- Implant EGFR-mutant NSCLC cells (e.g., H1975, DFCI52) subcutaneously into the flank of immunocompromised mice.
- Monitor tumor growth regularly.
2. Treatment:
- When tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer this compound orally (p.o.) at a dose of 20 mg/kg.[4] A formulation for oral administration may consist of the compound dissolved in a vehicle such as 0.5% methylcellulose.
- The control group should receive the vehicle only.
- Treat the mice daily or as determined by the experimental design.
3. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly throughout the study.
- The study endpoint may be a predetermined tumor volume or a specific time point.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway inhibited by this compound and a typical experimental workflow.
Caption: Allosteric inhibition of EGFR by this compound blocks downstream signaling.
Caption: A typical workflow for preclinical evaluation of this compound.
References
Technical Support Center: Overcoming JBJ-09-063 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the allosteric EGFR inhibitor, JBJ-09-063, in cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound binds to a distinct allosteric site on the EGFR kinase domain. This unique mechanism of action allows it to be effective against EGFR mutations that confer resistance to other TKIs, including T790M and C797S.[1][3] this compound stabilizes the inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1][4][5]
Q2: My cell line has developed resistance to this compound. What are the known mechanisms of resistance?
A2: There are two primary on-target mechanisms of acquired resistance to this compound that have been identified:
-
EGFR L747S Mutation: This mutation in the EGFR kinase domain has been shown to confer resistance to this compound.[1][3]
-
EGFR Dimerization: Increased homo- or heterodimerization of EGFR with other ERBB family members (e.g., HER2, HER3) can reduce the efficacy of this compound.[1][3] This is because dimerization stabilizes the active conformation of the EGFR kinase, which is less favorable for the binding of allosteric inhibitors like this compound.[6]
Q3: How can I determine if my resistant cell line has the EGFR L747S mutation or increased EGFR dimerization?
A3: To investigate the mechanism of resistance in your cell line, you can perform the following experiments:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the EGFR kinase domain of your resistant cell line to check for the presence of the L747S mutation.
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the level of EGFR homo- and heterodimerization in your resistant cells compared to the parental, sensitive cells. An increased interaction with other ERBB family members would suggest dimerization-mediated resistance.
Q4: What strategies can I use to overcome this compound resistance in my cell lines?
A4: Based on the identified resistance mechanisms, the following strategies can be employed:
-
Combination Therapy with an ATP-Competitive EGFR Inhibitor: Co-treatment with an ATP-competitive inhibitor, such as osimertinib (B560133), can be effective.[7][8] This combination can be particularly useful in overcoming resistance mediated by both the L747S mutation and EGFR dimerization.
-
Combination Therapy with a Dimerization Inhibitor: Co-treatment with an antibody that disrupts EGFR dimerization, such as cetuximab, can restore sensitivity to this compound, especially when resistance is driven by increased dimerization.[4][6]
Troubleshooting Guide
If you are observing reduced efficacy or resistance to this compound in your cell line experiments, consult the following troubleshooting table.
| Observation | Potential Cause | Suggested Action |
| Gradual increase in IC50 value over several passages | Development of acquired resistance. | 1. Perform sequencing to check for the EGFR L747S mutation. 2. Assess EGFR dimerization levels via Co-IP. 3. Test combination therapies with osimertinib or cetuximab. |
| High initial IC50 value in a new cell line | Intrinsic resistance. | 1. Verify the EGFR mutation status of the cell line. 2. Assess baseline EGFR dimerization levels. 3. Consider using a different cell line or exploring combination therapies from the outset. |
| Inconsistent results between experiments | Experimental variability. | 1. Ensure consistent cell seeding density and growth phase. 2. Prepare fresh drug dilutions for each experiment. 3. Validate the potency of your this compound stock. |
| Reduced inhibition of p-EGFR despite high drug concentration | On-target resistance or pathway reactivation. | 1. Confirm the presence of the L747S mutation or increased dimerization. 2. Investigate downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) for reactivation. |
Quantitative Data
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination therapies against various EGFR mutant cell lines.
Table 1: In Vitro Potency of this compound Against Various EGFR Mutations
| Cell Line Model | EGFR Mutation | This compound IC50 (nM) |
| Ba/F3 | EGFR L858R | 0.147[4][5] |
| Ba/F3 | EGFR L858R/T790M | 0.063[4][5] |
| Ba/F3 | EGFR L858R/T790M/C797S | 0.083[4][5] |
| Ba/F3 | EGFR L858R/T790M/L747S | 0.396[4][5] |
Table 2: Overcoming this compound Resistance with Combination Therapies
| Cell Line Model | Treatment | IC50 (nM) |
| Ba/F3 | This compound | 50[4] |
| Ba/F3 | This compound + Cetuximab | 6[4] |
| H3255GR-C797S | This compound + Osimertinib | Synergistic inhibition observed[9] |
| DFCI52-C797S | This compound + Osimertinib | Synergistic inhibition observed[9] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound (and/or combination drug) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT/MTS Addition and Measurement:
-
Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Normalize absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
2. Western Blotting for EGFR Pathway Activation
This protocol is to assess the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (and/or combination drug) at various concentrations for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Co-Immunoprecipitation (Co-IP) for EGFR Dimerization
This protocol is to determine the extent of EGFR homo- and heterodimerization.
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against EGFR overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads and elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against EGFR and other ERBB family members (e.g., HER2, HER3).
-
Visualizations
Caption: EGFR (L858R) Signaling Pathway
Caption: Troubleshooting Workflow for this compound Resistance
Caption: Mechanism of Allosteric Inhibition by this compound
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: JBJ-09-063 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JBJ-09-063 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is designed to target EGFR mutations that are sensitive and resistant to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][4] Its mechanism of action involves binding to an allosteric site on the EGFR kinase domain, which leads to the inhibition of EGFR, Akt, and ERK1/2 phosphorylation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2][4][5]
Q2: What are the recommended in vivo dosages for this compound in mouse models?
Published studies have shown that oral administration of this compound at doses of 50 mg/kg and 100 mg/kg are effective in reducing tumor volume in H1975 xenograft models.[6] Another study mentions a 20 mg/kg oral dose exhibiting favorable pharmacokinetic properties.[1][2] The optimal dose for your specific model system should be determined empirically.
Q3: How should this compound be formulated for oral administration in mice?
While specific formulation details for this compound are not extensively published, a common approach for similar compounds involves creating a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a mixture of solvents like DMSO, PEG300, and Tween 80.[7] It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration. Given that solutions of this compound can be unstable, it is recommended to prepare fresh formulations for each experiment.[7]
Q4: What are the known pharmacokinetic properties of this compound in mice?
Pharmacokinetic studies in mice have shown that this compound has favorable properties for oral dosing.[1][2] Key parameters are summarized in the table below.
Data Presentation
Table 1: In Vitro Potency of this compound against various EGFR mutants
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147[1][2] |
| EGFR L858R/T790M | 0.063[1][2] |
| EGFR L858R/T790M/C797S | 0.083[1][2] |
| EGFR LT/L747S | 0.396[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 20 mg/kg p.o.) | Unit |
| Bioavailability (F) | 14.6 | %[6] |
| IV Clearance (Cl) | 15.7 | mL/min/kg[2] |
| Half-life (T1/2) | 2.3 | h[2] |
| Volume of distribution (Vss) | 2.5 | L/kg[2] |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | |
| Time to Peak Concentration (Tmax) | Not explicitly stated |
Troubleshooting Guides
Issue 1: Suboptimal or Variable Anti-Tumor Efficacy
Question: I am observing lower than expected or inconsistent tumor growth inhibition in my xenograft model treated with this compound. What could be the cause?
Possible Causes and Solutions:
-
Inhibitor Instability/Precipitation:
-
Problem: this compound solutions are known to be unstable.[7] The compound may be degrading or precipitating out of your formulation, leading to a lower effective dose being administered.
-
Solution: Always prepare fresh formulations of this compound immediately before each administration. Visually inspect the formulation for any signs of precipitation. If solubility is an issue, consider optimizing your vehicle composition.[8]
-
-
Inconsistent Dosing Technique:
-
Problem: Variability in oral gavage technique can lead to inconsistent dosing.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate delivery of the intended dose.
-
-
Biological Heterogeneity of Xenografts:
-
Problem: Patient-derived xenografts (PDXs) and even cell line-derived xenografts can exhibit significant biological variability from mouse to mouse.
-
Solution: Increase the number of animals per group to improve statistical power. Monitor tumor growth in all animals before the start of treatment and randomize them into groups with similar average tumor volumes.
-
-
EGFR Dimerization:
-
Problem: EGFR homo- or heterodimerization with other ERBB family members can confer resistance to allosteric inhibitors like this compound.[9]
-
Solution: Consider combination therapy. Co-administration with an antibody that disrupts dimerization, such as cetuximab, has been shown to enhance the efficacy of some allosteric EGFR inhibitors.[10]
-
Issue 2: Unexpected Toxicity or Adverse Events
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. What should I do?
Possible Causes and Solutions:
-
Off-Target Effects:
-
Problem: Although designed to be mutant-selective, high concentrations of this compound may inhibit wild-type EGFR or other kinases, leading to toxicity.[11]
-
Solution: Perform a dose-response study to find the lowest effective dose with an acceptable safety profile. Monitor for common EGFR inhibitor-related side effects such as skin rash and diarrhea.[12] If off-target effects are suspected, you may need to reduce the dose or consider a different dosing schedule.
-
-
Formulation Vehicle Toxicity:
-
Problem: The vehicle used to formulate this compound could be contributing to the observed toxicity.
-
Solution: Run a control group of animals treated with the vehicle alone to assess its tolerability. If the vehicle is found to be toxic, explore alternative formulations.
-
Issue 3: Inconsistent Pharmacodynamic (PD) Marker Results
Question: I am not seeing a consistent decrease in phosphorylated EGFR (p-EGFR) or other downstream markers in tumor samples from treated mice. Why might this be?
Possible Causes and Solutions:
-
Timing of Sample Collection:
-
Problem: The inhibition of EGFR phosphorylation can be transient. The timing of tumor collection relative to the last dose of this compound is critical.
-
Solution: Conduct a time-course experiment to determine the optimal time point for observing maximum inhibition of p-EGFR after a single dose. A pharmacodynamic study of this compound showed inhibition of EGFR, Akt, and ERK1/2 phosphorylation at 2, 8, 16, and 24 hours post-dosing.[13]
-
-
Sample Handling and Processing:
-
Problem: Phosphorylation states are labile and can be affected by improper sample handling.
-
Solution: Immediately snap-freeze tumor samples in liquid nitrogen upon collection. Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation during sample processing for Western blotting or other analyses.[8]
-
-
Assay Variability:
-
Problem: Western blotting and other immunoassays can have inherent variability.
-
Solution: Ensure consistent protein loading by performing a total protein quantification assay (e.g., BCA). Normalize the phosphorylated protein signal to the total protein signal. Use validated antibodies and consistent incubation times.[8]
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant human NSCLC cells harboring a relevant EGFR mutation (e.g., H1975 cells with L858R/T790M) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the this compound formulation and vehicle control fresh each day.
-
Dosing: Administer this compound orally (e.g., at 50 mg/kg) or the vehicle control to the respective groups once daily.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach the maximum allowed size or after a predetermined duration.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Tissue
-
Tumor Homogenization: Homogenize snap-frozen tumor samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK. Use a loading control antibody like GAPDH or β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.
Caption: General workflow for an in vivo efficacy and pharmacodynamic study of this compound.
Caption: A logical flowchart for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JBJ-09-063 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JBJ-09-063 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Unlike ATP-competitive inhibitors, it binds to a different site on the EGFR protein.[4][5] Its primary mechanism of action is the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2][6][7][8] This inhibition leads to reduced cell growth and increased apoptosis in cancer cells harboring specific EGFR mutations.[2][6]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific EGFR mutation present in the cell line. The reported values are in the nanomolar range, indicating high potency.
| EGFR Mutation | IC50 (nM) |
| L858R | 0.147[1][2][6][9] |
| L858R/T790M | 0.063[1][2][6][9] |
| L858R/T790M/C797S | 0.083[1][2][6][9] |
| LT/L747S | 0.396[1][2][6][9] |
| Ba/F3 cells (alone) | 50[6][7] |
| Ba/F3 cells (with Cetuximab) | 6[6][7] |
Q3: How should I prepare and store this compound?
A3: It is crucial to handle this compound correctly to ensure its stability and activity. The free form of the compound can be unstable.[2] It is recommended to use a stable salt form, such as this compound hydrochloride.[1][10] Stock solutions are typically prepared in DMSO.[11] For storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Always prepare fresh working dilutions in your cell culture medium for each experiment.[1]
Troubleshooting Guide
Issue 1: No significant effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The IC50 values are cell-line specific. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow it down based on the results of a cell viability assay (see Experimental Protocol 1).
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure you are using a stable salt form of this compound. Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. The stability of the compound in your specific cell culture medium at 37°C can also be a factor; consider minimizing the incubation time if instability is suspected.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: While this compound is effective against many resistant forms of EGFR, some resistance mechanisms may still exist.[5] Confirm the EGFR mutation status of your cell line. Consider combination therapies, as studies have shown that combining this compound with other inhibitors like Cetuximab can increase its efficacy.[6][7]
-
Issue 2: High levels of cell death even at low concentrations.
-
Possible Cause 1: Off-target effects or solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: High sensitivity of the cell line.
-
Solution: Your cell line may be particularly sensitive to EGFR inhibition. In your dose-response experiment, include a wider range of lower concentrations (e.g., picomolar to low nanomolar) to identify a non-toxic, effective concentration.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure consistency in cell density at the time of treatment, passage number, and media composition.
-
-
Possible Cause 2: Variability in compound preparation.
-
Solution: Always use freshly prepared working dilutions of this compound. Ensure accurate pipetting and thorough mixing when preparing your solutions.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a step-by-step guide to determine the cytotoxic effects of this compound on your cell line of interest.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is to use a 10-point serial dilution, covering a range from 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control.
-
-
Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Assessing the Effect of this compound on EGFR Signaling Pathway by Western Blot
This protocol allows you to confirm the mechanism of action of this compound by observing the phosphorylation status of key signaling proteins.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK1/2, and ERK1/2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target. Compare the results from this compound-treated cells to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits mutant EGFR phosphorylation and downstream signaling.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promocell.com [promocell.com]
- 11. How to Use Inhibitors [sigmaaldrich.com]
Technical Support Center: EGFR L747S Mutation and JBJ-09-063 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the EGFR L747S mutation and its associated resistance to the allosteric inhibitor JBJ-09-063.
Frequently Asked Questions (FAQs)
Q1: What is the EGFR L747S mutation and why is it significant?
The L747S mutation is a substitution of Leucine (L) with Serine (S) at position 747 of the Epidermal Growth Factor Receptor (EGFR) protein. This mutation is located in the kinase domain of EGFR and has been identified as an on-target resistance mechanism to the mutant-selective allosteric inhibitor this compound.[1][2] While this compound is effective against other EGFR mutations that are resistant to ATP-competitive inhibitors, the L747S mutation confers resistance to this specific allosteric inhibitor.[1][2] Interestingly, the L747S mutation has also been observed in patients who have not been treated with EGFR tyrosine kinase inhibitors (TKIs), suggesting it may also be a primary resistance mechanism in some cases.[3][4]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent, mutant-selective, allosteric inhibitor of EGFR.[5][6][7] Unlike ATP-competitive inhibitors that bind to the ATP-binding site of the kinase domain, allosteric inhibitors like this compound bind to a different site on the EGFR protein.[1][2] This binding mode allows it to be effective against EGFR mutations that confer resistance to traditional TKIs, such as the T790M and C797S mutations.[2][4] this compound functions by inhibiting the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2, thereby suppressing tumor cell growth and survival.[5][6][8][9][10]
Q3: My cells with the EGFR L747S mutation are showing resistance to this compound. How can I confirm this and what are the expected IC50 values?
Resistance to this compound in EGFR L747S mutant cells can be confirmed by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay. You would expect to see a significantly higher IC50 value for this compound in cells harboring the L747S mutation compared to sensitive EGFR mutant cell lines.
Quantitative Data Summary
| EGFR Mutation | This compound IC50 (nM) | Reference |
| L858R | 0.147 | [5][6][7][10] |
| L858R/T790M | 0.063 | [5][6][7][10] |
| L858R/T790M/C797S | 0.083 | [5][6][7][10] |
| L858R/T790M/L747S | 0.396 | [5][7][10] |
Q4: I am not observing the expected resistance. What are some potential troubleshooting steps?
Several factors could contribute to discrepancies in observed resistance. Here are some troubleshooting tips:
-
Cell Line Authentication: Ensure the authenticity of your cell line and confirm the presence of the L747S mutation using sequencing.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize cell seeding density and ensure consistent incubation times. High cell densities can sometimes mask drug effects.
-
Passage Number: Use cells with a low passage number, as prolonged culturing can lead to genetic drift and altered phenotypes.
Q5: How does the EGFR L747S mutation affect downstream signaling in the presence of this compound?
In sensitive EGFR mutant cells, this compound effectively inhibits the phosphorylation of EGFR, Akt, and ERK1/2.[5][8][9] However, in cells with the L747S mutation, this compound is less effective at inhibiting EGFR phosphorylation. Consequently, downstream signaling through the PI3K/Akt and MAPK/ERK pathways may remain active, promoting cell survival and proliferation despite treatment. This can be verified by Western blotting for the phosphorylated forms of these proteins.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty. |
| IC50 values are unexpectedly low | Incorrect drug concentration, or the cells are not truly resistant. | Verify the concentration of your this compound stock. Re-sequence the EGFR gene in your cell line to confirm the L747S mutation. |
| IC50 values are unexpectedly high | Compound degradation, or suboptimal assay conditions. | Prepare fresh drug dilutions for each experiment. Optimize the cell seeding density and incubation time. |
| No clear dose-response curve | Drug insolubility at higher concentrations, or cytotoxic effects unrelated to EGFR inhibition. | Check the solubility of this compound in your culture medium. Perform a time-course experiment to distinguish between cytostatic and cytotoxic effects. |
Guide 2: Weak or No Signal in Western Blot for Phospho-Proteins
| Symptom | Possible Cause | Suggested Solution |
| No p-EGFR, p-Akt, or p-ERK signal even in untreated controls | Inefficient protein extraction, phosphatase activity, or low basal phosphorylation. | Use a lysis buffer containing fresh protease and phosphatase inhibitors. Consider stimulating cells with EGF to induce a stronger phosphorylation signal. |
| Weak signal across all lanes | Insufficient protein loading, poor antibody quality, or inefficient transfer. | Quantify protein concentration and ensure equal loading. Use a validated primary antibody at the recommended dilution. Optimize the transfer conditions (voltage, time). |
| High background signal | Insufficient blocking, or secondary antibody cross-reactivity. | Block the membrane for at least 1 hour with 5% BSA or non-fat milk in TBST. Use a species-specific secondary antibody. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes how to determine the IC50 of this compound in EGFR L747S mutant cells using a standard luminescence-based cell viability assay.
-
Cell Seeding:
-
Trypsinize and count your EGFR L747S mutant cells (e.g., Ba/F3 expressing the mutant EGFR).
-
Seed 5,000 - 10,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 10-point serial dilution of this compound in complete growth medium, ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Western Blotting for EGFR Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of EGFR and its downstream targets, Akt and ERK, in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed EGFR L747S mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare lysates with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the mechanism of this compound resistance.
Caption: Experimental workflow for assessing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Technique to Detect EGFR Mutations in Lung Cancer | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding the Impact of ERBB Family Dimerization on JBJ-09-063 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ERBB family dimerization on the efficacy of the mutant-selective allosteric EGFR inhibitor, JBJ-09-063.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, this compound binds to an allosteric site.[1][2] This allosteric binding stabilizes an inactive conformation of the EGFR kinase domain, thereby inhibiting its downstream signaling.[4] It is particularly effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as T790M and C797S.[1][2]
Q2: How does ERBB family dimerization affect the efficacy of this compound?
ERBB family receptors, including EGFR (ERBB1), HER2/neu (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), can form homodimers (e.g., EGFR-EGFR) and heterodimers (e.g., EGFR-HER2).[2][5] This dimerization is a critical step in the activation of their intrinsic kinase activity and downstream signaling pathways.[5][6] EGFR homo- or heterodimerization with other ERBB family members has been shown to confer resistance to this compound.[1][2] The dimerization-induced conformational changes in the EGFR kinase domain are thought to obstruct the allosteric binding pocket for this compound, thereby reducing its inhibitory effect.[4]
Q3: Is this compound effective against all EGFR mutations?
This compound is highly effective against several clinically relevant EGFR mutations, including the TKI-sensitive L858R mutation and the resistant T790M and C797S mutations.[1][2] However, its efficacy can be compromised by the EGFR L747S mutation and by the formation of ERBB family dimers.[1]
Q4: What are the reported IC50 values for this compound against different EGFR mutants?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high potency against various EGFR mutations.
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147[3][7][8][9] |
| EGFR L858R/T790M | 0.063[3][7][8][9] |
| EGFR L858R/T790M/C797S | 0.083[3][7][8][9] |
| EGFR L747S | 0.396[3][7][8][9] |
Q5: How does the efficacy of this compound compare to other EGFR inhibitors in vivo?
In xenograft models with EGFRL858R/T790M mutations, this compound has shown a dose-dependent decrease in tumor volume.[10] Doses of 50 mg/kg and 100 mg/kg of this compound were found to be as effective as the third-generation EGFR TKI, osimertinib (B560133) (at 25 mg/kg), in the H1975 xenograft model.[2][10] In the DFCI52 patient-derived xenograft model, a 50 mg/kg dose of this compound was similarly effective as osimertinib.[2][10]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments investigating the efficacy of this compound in the context of ERBB family dimerization.
Issue 1: Higher than expected cell viability in this compound treated cells.
Potential Cause 1: ERBB Receptor Dimerization
-
Explanation: The cell line you are using may have high expression levels of EGFR or other ERBB family members like HER2, leading to increased homo- or heterodimerization and subsequent resistance to this compound.[1][2]
-
Troubleshooting Steps:
-
Characterize ERBB Receptor Expression: Perform western blotting or flow cytometry to determine the expression levels of EGFR, HER2, HER3, and HER4 in your cell line.
-
Assess Dimerization: Use co-immunoprecipitation (Co-IP) to assess the level of EGFR homodimerization and heterodimerization with other ERBB family members.
-
Combination Therapy: Consider co-treating cells with this compound and an antibody that disrupts dimerization, such as cetuximab.[4] In Ba/F3 cells, the IC50 of this compound was found to be 50 nM as a single agent, but this dropped to 6 nM when combined with cetuximab.[3][10]
-
Potential Cause 2: Presence of the EGFR L747S mutation
-
Explanation: The EGFR L747S mutation has been shown to confer resistance to this compound.[1]
-
Troubleshooting Steps:
-
Sequence EGFR: If not already known, sequence the EGFR gene in your cell line to check for the presence of the L747S mutation.
-
Issue 2: Inconsistent results in downstream signaling pathway analysis (Western Blot for p-EGFR, p-Akt, p-ERK).
Potential Cause 1: Variability in Dimerization State
-
Explanation: The extent of ERBB receptor dimerization can be influenced by cell density and serum growth factors, leading to variable activation of downstream signaling.
-
Troubleshooting Steps:
-
Control Cell Density: Ensure consistent cell seeding density across all experiments.
-
Serum Starvation: Before treatment with this compound and/or ligands like EGF, serum-starve the cells for a defined period (e.g., 6-24 hours) to reduce baseline receptor activation.
-
Potential Cause 2: Suboptimal Antibody or Reagent Performance
-
Explanation: The quality of antibodies and other reagents is critical for reliable western blot results.
-
Troubleshooting Steps:
-
Antibody Validation: Use antibodies that have been validated for the specific application (e.g., western blotting) and target (e.g., phospho-specific).
-
Include Proper Controls: Always include positive and negative controls. For example, use cell lysates from cells stimulated with EGF as a positive control for EGFR phosphorylation and untreated cells as a negative control.[11]
-
Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or other inhibitors/antibodies) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, incubate to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of ERBB Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates.
-
Once confluent, serum-starve the cells if required.
-
Treat with this compound for the desired time. For ligand-stimulated experiments, pre-treat with the inhibitor before adding EGF.
-
Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for ERBB Dimerization
-
Cell Lysis: Lyse cells under non-denaturing conditions using a gentle lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against one of the ERBB family members (e.g., anti-EGFR) and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the interacting partner (e.g., anti-HER2) and the immunoprecipitated protein (e.g., anti-EGFR).
Visualizations
Caption: ERBB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Co-Immunoprecipitation to detect ERBB dimerization.
Caption: Troubleshooting logic for unexpected this compound efficacy results.
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ErbB receptors: from oncogenes to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: JBJ-09-063
Welcome to the technical support center for JBJ-09-063. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's stability.
I. Compound Stability and Handling
The free form of this compound is known to be unstable in solution. Proper handling and storage are critical to ensure the compound's integrity and obtain reliable experimental results. For enhanced stability, the hydrochloride salt of this compound is recommended as it retains the same biological activity.
Frequently Asked Questions (FAQs):
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the instability of the free form of this compound in solution. It is crucial to always prepare solutions fresh before each experiment. If you are using the free form, consider switching to the more stable this compound hydrochloride salt.
Q2: How should I store the solid compound and its solutions?
A2: Proper storage is essential to prevent degradation. Please refer to the table below for recommended storage conditions.
Table 1: Recommended Storage Conditions for this compound and its Hydrochloride Salt
| Form | Storage Temperature (°C) | Duration | Notes |
| This compound (Solid) | -20 | Up to 2 years | Store in a dry, dark place. |
| This compound Hydrochloride (Solid) | -20 | Up to 3 years | Store in a dry, dark place. |
| This compound Hydrochloride in DMSO | -80 | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| This compound Hydrochloride in DMSO | -20 | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How many times can I freeze and thaw my stock solution of this compound?
A3: It is strongly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the visual signs of this compound degradation?
A4: While there may not be obvious visual cues such as color change, a loss of potency or inconsistent results are strong indicators of degradation. To ensure the integrity of your results, always use freshly prepared solutions or properly stored aliquots.
II. Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
A. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture human non-small cell lung cancer cell lines, such as H1975 or DFCI52, in appropriate media.
-
Seed cells in 96-well plates at a density of 3,000 to 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
-
Replace the existing media in the 96-well plates with the media containing the various concentrations of this compound.
-
Include a DMSO-only control.
-
Incubate the plates for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells.
-
Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
-
B. Western Blotting for EGFR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, Akt and ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 2 to 24 hours.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ.
-
III. Signaling Pathways and Workflows
Visual representations of the signaling pathway affected by this compound and a general experimental workflow are provided below.
Caption: EGFR signaling pathway inhibited by this compound.
Technical Support Center: Minimizing Toxicity of JBJ-09-063 in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential toxicities associated with the mutant-selective allosteric EGFR inhibitor, JBJ-09-063, in animal models. The guidance provided is based on the established toxicological profiles of other EGFR inhibitors, as specific public toxicity data for this compound is not currently available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It binds to a site distinct from the ATP-binding pocket, allowing it to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as T790M and C797S.[1] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Q2: What are the expected common toxicities with this compound in animal models?
A2: While specific data for this compound is limited, the most common toxicities observed with EGFR inhibitors as a class are predictable based on their mechanism of action. EGFR is highly expressed in normal epithelial tissues, and its inhibition can lead to a range of on-target toxicities.[4] These commonly include:
-
Dermatological: Skin rash (papulopustular), alopecia (hair loss), and paronychia (inflammation around the nails) are the most frequently reported side effects.[4][5][6]
-
Gastrointestinal: Diarrhea, mucositis (inflammation of mucous membranes), and subsequent weight loss are common.[5][6]
-
Ocular: Less frequently, ocular toxicities such as corneal inflammation and abnormal eyelash growth may be observed.[5]
Q3: How can I proactively monitor for potential toxicities in my animal studies?
A3: A robust monitoring plan is essential for the early detection and management of adverse events. Key monitoring practices include:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (posture, activity, grooming).
-
Dermatological Assessment: Implement a standardized scoring system to grade the severity of skin rashes and alopecia.
-
Gastrointestinal Monitoring: Observe fecal consistency and frequency to detect the onset of diarrhea.
-
Regular Bloodwork: Conduct periodic complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Severe Skin Rash and Inflammation
-
Symptom: Animals develop a severe, widespread papulopustular rash, often accompanied by excessive scratching and inflammation.
-
Potential Cause: Inhibition of EGFR signaling in the skin disrupts normal keratinocyte function and differentiation.[4]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | Temporarily reduce the dose of this compound to assess if the rash improves. |
| 2 | Topical Treatments | Consider the application of topical emollients or corticosteroids to soothe the affected skin, following veterinary consultation. |
| 3 | Environmental Enrichment | Provide environmental enrichment to minimize stress-induced scratching. |
| 4 | Skin Biopsy | For detailed analysis, a skin biopsy can be taken to characterize the inflammatory infiltrate and epidermal changes. |
Issue 2: Persistent Diarrhea and Weight Loss
-
Symptom: Animals exhibit persistent, watery diarrhea leading to a significant loss of body weight (>15% of baseline).
-
Potential Cause: EGFR inhibition in the gastrointestinal tract disrupts mucosal integrity and fluid balance.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Supportive Care | Ensure ad libitum access to water and consider providing supplementary hydration sources (e.g., hydrogel packs). |
| 2 | Dose Interruption/Reduction | A brief interruption or reduction in dosing can allow for recovery of the gastrointestinal mucosa. |
| 3 | Anti-diarrheal Agents | Under veterinary guidance, consider the administration of anti-diarrheal agents like loperamide.[6] |
| 4 | Dietary Modification | Provide a more easily digestible diet to reduce gastrointestinal stress. |
Data Presentation
Table 1: Summary of Potential Toxicities Associated with EGFR Inhibitors
| Toxicity Class | Specific Manifestations | Common Severity | Monitoring Parameters |
| Dermatological | Papulopustular rash, Alopecia, Paronychia | Mild to Severe | Skin scoring, Visual inspection |
| Gastrointestinal | Diarrhea, Mucositis, Weight loss | Mild to Severe | Fecal scoring, Body weight |
| Ocular | Corneal inflammation, Trichomegaly | Mild to Moderate | Ophthalmic examination |
| Renal | Increased serum creatinine | Uncommon | Serum chemistry |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Baseline Data Collection: Record baseline body weight, food and water intake, and conduct a thorough clinical examination before the first dose.
-
Dosing: Administer this compound via the appropriate route (e.g., oral gavage, intravenous injection). Pharmacokinetic studies have reported oral doses of 20 mg/kg and intravenous doses of 3 mg/kg, while efficacy studies have used 50 mg/kg and 100 mg/kg.[2][3]
-
Daily Monitoring:
-
Record body weight.
-
Measure food and water consumption.
-
Perform a detailed clinical observation, including assessment of skin, coat, posture, and activity.
-
Score skin rash and alopecia using a standardized scale (e.g., 0 = normal, 4 = severe).
-
Score fecal consistency (e.g., 0 = normal, 3 = watery diarrhea).
-
-
Weekly Blood Collection: Collect a small volume of blood via an appropriate method (e.g., tail vein) for CBC and serum chemistry analysis.
-
Endpoint: At the end of the study, or if humane endpoints are reached (e.g., >20% body weight loss), euthanize the animals and perform a full necropsy with tissue collection for histopathological analysis.
Visualizations
References
- 1. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Head-to-Head: The Allosteric Inhibitor JBJ-09-063 versus the Covalent Inhibitor Osimertinib in NSCLC Models
For Immediate Release
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), a novel allosteric inhibitor, JBJ-09-063, is showing promise in preclinical models, particularly against EGFR mutations that confer resistance to the current standard-of-care, osimertinib (B560133). This guide provides a detailed comparison of the performance of this compound and osimertinib in various NSCLC models, supported by experimental data.
Executive Summary
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for NSCLC patients with EGFR mutations.[1][2] It functions as an ATP-competitive inhibitor, covalently binding to the C797 residue in the ATP-binding pocket of mutant EGFR.[3][4][5] However, acquired resistance, often through mutations like C797S, remains a significant clinical challenge.[1][6] this compound, a preclinical candidate from the Dana-Farber Cancer Institute, offers a different mechanism of action as a mutant-selective allosteric inhibitor.[7][8][9][10][11][12] By binding to a site distinct from the ATP-binding pocket, this compound can inhibit EGFR activity in a manner that is effective even in the presence of mutations that confer resistance to ATP-competitive inhibitors like osimertinib.[11][12]
This guide summarizes the key preclinical findings from head-to-head studies of this compound and osimertinib, focusing on their in vitro and in vivo efficacy, mechanism of action, and activity against clinically relevant resistance mutations.
Mechanism of Action: A Tale of Two Binding Sites
Osimertinib is a potent and selective irreversible inhibitor of both EGFR-TKI sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[1][13] Its efficacy is dependent on the presence of a cysteine residue at position 797 for covalent bond formation.
In contrast, this compound is an allosteric inhibitor that binds to a different pocket on the EGFR kinase domain.[11][12] This binding induces a conformational change that inactivates the receptor, irrespective of mutations in the ATP-binding site, including the C797S mutation. This fundamental difference in the mechanism of action forms the basis for this compound's activity in osimertinib-resistant settings.
Figure 1: Binding mechanisms of Osimertinib and this compound on EGFR.
In Vitro Performance
Enzymatic and Cellular Assays
This compound has demonstrated potent inhibitory activity against various EGFR mutations, including those that are resistant to osimertinib. The half-maximal inhibitory concentrations (IC50) from in vitro assays are summarized below.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Cell Line |
| L858R | 0.147 | ~15 | Ba/F3, PC-9 |
| L858R/T790M | 0.063 | ~10 | Ba/F3, H1975 |
| L858R/T790M/C797S | 0.083 | >1000 | Ba/F3 |
| LT/L747S | 0.396 | Not Reported | Ba/F3 |
Data compiled from multiple sources.[8][9][10]
Notably, this compound retains its high potency against the L858R/T790M/C797S triple mutant, a key mechanism of acquired resistance to osimertinib.
Inhibition of Downstream Signaling
Both this compound and osimertinib effectively inhibit the phosphorylation of EGFR and its downstream signaling proteins, Akt and ERK1/2, in sensitive cell lines.[8][9][10] However, in models with the C797S mutation, this compound demonstrates superior inhibition of EGFR signaling compared to osimertinib.
Figure 2: EGFR downstream signaling pathway and points of inhibition.
In Vivo Efficacy in NSCLC Xenograft Models
Direct comparisons in mouse xenograft models of NSCLC have provided valuable insights into the in vivo activity of this compound and osimertinib.
| Xenograft Model | EGFR Mutation | This compound Dose | Osimertinib Dose | Outcome |
| H1975 | L858R/T790M | 50 mg/kg & 100 mg/kg | 25 mg/kg | This compound at both doses was as effective as osimertinib in reducing tumor volume.[10][11] |
| DFCI52 | L858R/T790M | 50 mg/kg | Not Reported | This compound was similarly effective as osimertinib.[10][11] |
These in vivo studies confirm the potent anti-tumor activity of this compound in models of EGFR-mutant NSCLC, with efficacy comparable to osimertinib in osimertinib-sensitive models. The true potential of this compound lies in its application to osimertinib-resistant tumors, a research area that is actively being explored.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S), and human NSCLC cell lines (e.g., H1975, PC-9).
-
Method: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or osimertinib for 72 hours. Cell viability is assessed using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls. IC50 values are calculated by fitting the data to a dose-response curve.
Western Blotting
-
Cell Treatment and Lysis: NSCLC cells are treated with various concentrations of this compound or osimertinib for a specified duration (e.g., 4 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Chemiluminescent substrate is added, and the signal is detected using an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wjpls.org [wjpls.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
JBJ-09-063: A Fourth-Generation Allosteric EGFR Inhibitor for Osimertinib-Resistant NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The development of fourth-generation EGFR inhibitors offers new hope for patients who have developed resistance, often driven by mutations such as EGFR C797S. This guide provides a comprehensive comparison of the preclinical efficacy of JBJ-09-063, a novel allosteric EGFR inhibitor, with other emerging therapeutic alternatives for osimertinib-resistant NSCLC.
Overcoming Osimertinib Resistance: Mechanism of Action
This compound is a mutant-selective, allosteric inhibitor of EGFR.[1][2][3][4][5] Unlike ATP-competitive inhibitors, which bind to the kinase domain's ATP-binding pocket, allosteric inhibitors bind to a distinct site on the EGFR protein. This unique mechanism allows this compound to be effective against EGFR mutations that confer resistance to osimertinib, including the challenging C797S mutation.[6] By binding to an allosteric site, this compound induces a conformational change in the EGFR protein, inhibiting its kinase activity and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1] This leads to the suppression of tumor cell proliferation and induction of apoptosis.
In Vitro Efficacy: Potent Activity Against Resistant Mutations
This compound has demonstrated potent and selective inhibitory activity against various EGFR mutations that are resistant to osimertinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other fourth-generation EGFR inhibitors.
| Compound | Target EGFR Mutation | IC50 (nM) | Cell Line | Reference |
| This compound | L858R/T790M | 0.063 | Ba/F3 | [2][3][4] |
| L858R/T790M/C797S | 0.083 | Ba/F3 | [2][3][4] | |
| BLU-945 | ex19del/T790M/C797S | 15 | Ba/F3 | [7] |
| L858R/T790M/C797S | 6 | Ba/F3 | [7] | |
| JBJ-04-125-02 | L858R/T790M/C797S | Potent Inhibition (IC50 not specified) | Ba/F3 | [8] |
| EAI045 | L858R/T790M/C797S | Requires combination with Cetuximab for efficacy | Ba/F3 | [8] |
Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.
Preclinical In Vivo Efficacy: Tumor Regression in Xenograft Models
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of osimertinib-resistant NSCLC.
| Compound | Xenograft Model | EGFR Mutation | Dosing | Outcome | Reference |
| This compound | H1975 | L858R/T790M | 50 mg/kg and 100 mg/kg | As effective as osimertinib | [1] |
| DFCI52 (Patient-Derived) | L858R/T790M | 50 mg/kg | Similar efficacy to osimertinib, with more rapid tumor outgrowth decrease | [1] | |
| BLU-945 | Patient-Derived | ex19del/T790M/C797S | Not specified | In vivo tumor shrinkage (monotherapy and in combination with osimertinib) | [7][9] |
| JBJ-04-125-02 | Not specified | L858R/T790M/C797S | Not specified | Effective as a single agent in vivo | [8] |
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of EGFR and key downstream signaling proteins, including Akt and ERK1/2, in osimertinib-resistant cells.[1][2][3] This demonstrates its ability to block the oncogenic signaling cascade that drives tumor growth.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical experiments used to validate the efficacy of EGFR inhibitors.
Caption: General workflow for a cell viability assay.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed osimertinib-resistant NSCLC cells (e.g., H1975, Ba/F3 harboring EGFR mutations) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Treatment and Lysis: Plate osimertinib-resistant NSCLC cells and treat with the indicated concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-12% Bis-Tris SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washes in TBST, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Surgically resected tumor fragments from NSCLC patients with acquired resistance to osimertinib are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).[10][11][12]
-
Tumor Growth and Passaging: Once the tumors reach a certain volume (e.g., 100-200 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
Drug Treatment: When the tumors in the experimental cohort reach a palpable size, mice are randomized into treatment groups and treated with this compound, vehicle control, or comparator drugs via oral gavage or other appropriate routes.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting, to assess target engagement and downstream signaling inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 11. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived xenograft (PDX) models [bio-protocol.org]
A Comparative Guide to the Combination Therapy of JBJ-09-063 and ATP-Competitive TKIs in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel allosteric inhibitor JBJ-09-063, both as a monotherapy and in combination with ATP-competitive tyrosine kinase inhibitors (TKIs), for the treatment of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction: A Novel Approach to Overcoming TKI Resistance
ATP-competitive EGFR TKIs have revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. This compound is a mutant-selective, allosteric inhibitor of EGFR that offers a distinct mechanism of action, binding to a pocket different from the ATP-binding site.[1][2] This unique binding mode allows it to be effective against EGFR mutations that confer resistance to conventional TKIs.[1][2] This guide explores the potential of combining this compound with ATP-competitive TKIs to create a more durable and potent anti-cancer therapy.
Performance Comparison: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the performance of this compound as a monotherapy and in combination with ATP-competitive TKIs.
Table 1: In Vitro Inhibitory Activity of this compound Against Various EGFR Mutations
| EGFR Mutation | This compound IC50 (nM) | Reference ATP-Competitive TKI IC50 (nM) | Cell Line |
| L858R | 0.147 | Gefitinib: ~10 | Ba/F3 |
| L858R/T790M | 0.063 | Osimertinib: ~1 | Ba/F3 |
| L858R/T790M/C797S | 0.083 | Osimertinib: >1000 | Ba/F3 |
| L858R/C797S | - | Gefitinib: ~10; Osimertinib: >1000 | Ba/F3 |
Data extracted from multiple sources.[3][4][5]
Table 2: In Vitro Inhibitory Activity of this compound in Combination with Other Inhibitors
| Cell Line | EGFR Mutation | Combination | This compound IC50 (nM) | Note |
| Ba/F3 | L858R/T790M | This compound + Cetuximab | 6 | Compared to 50 nM for this compound alone.[4] |
Table 3: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment | Dosage | Tumor Growth Inhibition |
| DFCI52 | L858R/T790M | This compound | 50 mg/kg | Significant tumor growth delay.[6] |
| DFCI52 | L858R/T790M | Gefitinib | - | Minimal effect.[6] |
| DFCI52 | L858R/T790M | This compound + Gefitinib | 50 mg/kg (this compound) | Enhanced tumor growth inhibition compared to either single agent.[6] |
| H1975 | L858R/T790M | This compound | 50 mg/kg & 100 mg/kg | As effective as osimertinib.[3] |
| H1975 | L858R/T790M | Osimertinib | 25 mg/kg | Significant tumor growth inhibition.[3] |
Tumor growth inhibition is described qualitatively based on graphical data from the cited sources.[3][6]
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ATP-competitive TKIs on the proliferation of EGFR-mutant cancer cells.
Methodology:
-
Cell Culture: EGFR-mutant cell lines (e.g., Ba/F3, H3255, H1975) are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitors (this compound, gefitinib, osimertinib, etc.) for 72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as MTT or CellTiter-Glo.[7] The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control (DMSO) is calculated. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.[7]
Western Blot Analysis
Objective: To assess the effect of inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified period (e.g., 2-24 hours).[1] Subsequently, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.[1]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with ATP-competitive TKIs in a preclinical animal model.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with EGFR-mutant human NSCLC cells (e.g., H1975, DFCI52).[7]
-
Tumor Growth and Randomization: Tumor volumes are monitored regularly. When tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound, ATP-competitive TKI, combination therapy).[7]
-
Drug Administration: The inhibitors are administered to the mice via an appropriate route (e.g., oral gavage) at the specified doses and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length × Width²)/2.[7]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the treatments is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: EGFR signaling pathway and points of inhibition.
References
Comparative Analysis of Allosteric EGFR Inhibitors: JBJ-09-063 vs. JBJ-04-125-02
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the development of next-generation inhibitors is crucial to overcome acquired resistance. This guide provides a detailed comparative analysis of two mutant-selective allosteric EGFR inhibitors, JBJ-09-063 and its predecessor, JBJ-04-125-02. Both compounds have demonstrated potential in preclinical models, including those resistant to existing tyrosine kinase inhibitors (TKIs).
Executive Summary
This compound emerges as a more potent and pharmacologically optimized successor to JBJ-04-125-02. While both are allosteric inhibitors targeting a site distinct from the ATP-binding pocket of EGFR, this compound exhibits superior inhibitory activity against a broader range of clinically relevant EGFR mutations, including the challenging L858R/T790M/C797S triple mutant.[1][2] Furthermore, this compound demonstrates improved pharmacokinetic properties, such as increased bioavailability, suggesting better potential for clinical efficacy.[3][4] This analysis will delve into the quantitative performance data, experimental methodologies, and the underlying signaling pathways affected by these two inhibitors.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and JBJ-04-125-02, highlighting the superior potency of this compound across various EGFR mutant isoforms.
| Compound | EGFR L858R | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| This compound | 0.147 nM[1][2] | 0.063 nM[1][2] | 0.083 nM[1][2] |
| JBJ-04-125-02 | - | 0.26 nM[5][6] | Data not available |
| A lower IC50 value indicates a more potent inhibitor. |
| Compound | Intravenous Clearance (mL/min/kg) | Oral Bioavailability (%) |
| This compound | 15.7[3][4] | 14.6[3][4] |
| JBJ-04-125-02 | 5.0[3] | 3[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and JBJ-04-125-02.
Cell Viability Assay
This assay is employed to determine the inhibitory effect of the compounds on cancer cell proliferation.
-
Cell Seeding: Human cancer cell lines, such as H1975 (harboring EGFR L858R/T790M mutations), are seeded in 96-well plates at a specified density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with increasing concentrations of this compound, JBJ-04-125-02, or a vehicle control (DMSO).[6][7]
-
Incubation: The treated cells are incubated for a period of 72 hours to allow for the assessment of growth inhibition.[6][8]
-
Viability Assessment: Cell viability is measured using an MTS assay, which determines the metabolic activity of the cells as an indicator of their proliferation. The results are typically expressed as a percentage of the vehicle-treated control.[8]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, to assess the inhibition of EGFR and its downstream signaling pathways.
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: The protein lysates are separated by size via SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated EGFR, AKT, and ERK1/2) and a loading control (e.g., β-actin).[1][4]
-
Detection: Following incubation with a secondary antibody conjugated to a detectable enzyme, the protein bands are visualized and quantified.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., H1975) are injected subcutaneously into immunodeficient mice.[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with this compound, JBJ-04-125-02, or a vehicle control, typically via oral gavage, at specified doses and schedules.[3][6]
-
Tumor Volume Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment on tumor growth.[3][4]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to analyze the levels of phosphorylated EGFR and downstream signaling proteins to confirm target engagement.[9]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by this compound and JBJ-04-125-02. These allosteric inhibitors bind to the EGFR kinase domain, preventing its activation and subsequent downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation and survival.[1][4][10]
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical in vitro cell viability assay used to compare the efficacy of this compound and JBJ-04-125-02.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Targeted Therapy: A Head-to-Head Comparison of Fourth-Generation EGFR Inhibitors
For Immediate Release
In the relentless pursuit of overcoming therapeutic resistance in non-small cell lung cancer (NSCLC), a new wave of targeted agents is cresting the horizon. Fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors are being meticulously engineered to address the formidable challenge of resistance to third-generation therapies, most notably the EGFR C797S mutation. This guide offers a comprehensive, data-driven comparison of the leading fourth-generation EGFR inhibitors in preclinical and early clinical development: BLU-945, BPI-361175, TQB3804, and Silevertinib (BDTX-1535). This objective analysis is intended for researchers, scientists, and drug development professionals to provide a clear perspective on the current landscape and future directions of EGFR-targeted cancer therapy.
Executive Summary
Fourth-generation EGFR inhibitors are primarily designed as reversible, ATP-competitive inhibitors that can effectively target EGFR mutations, including the C797S resistance mutation, which renders third-generation covalent inhibitors like osimertinib (B560133) ineffective.[1][2] These next-generation agents demonstrate significant potency against double and triple EGFR mutations while maintaining selectivity over wild-type (WT) EGFR, a crucial factor in minimizing toxicity. Preclinical data reveal a promising picture of high efficacy in both in vitro and in vivo models, with several candidates advancing through clinical trials.
In Vitro Efficacy: A Quantitative Look at Potency and Selectivity
The inhibitory activity of these compounds has been extensively evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values from both enzymatic and cellular assays provide a quantitative measure of their potency.
| Inhibitor | Target EGFR Mutation | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line | Selectivity vs WT EGFR (Fold) |
| BLU-945 | L858R/T790M/C797S | 0.5 | 2.9 (pEGFR) / 6 (viability) | Ba/F3 | >900 |
| Del19/T790M/C797S | - | 4.4 (pEGFR) / 15 (viability) | Ba/F3 | >900 | |
| L858R/T790M | 0.4 | 1.1 (pEGFR) | H1975 | ~500 | |
| BPI-361175 | Del19/T790M/C797S | - | 15 | - | High |
| L858R/T790M/C797S | - | 34 | - | High | |
| TQB3804 | Del19/T790M/C797S | 0.46 | 26.8 | Ba/F3 | Similar to Osimertinib |
| L858R/T790M/C797S | 0.13 | - | - | Similar to Osimertinib | |
| Del19/T790M | 0.26 | - | - | Similar to Osimertinib | |
| L858R/T790M | 0.19 | - | - | Similar to Osimertinib | |
| Silevertinib (BDTX-1535) | Del19/C797S | Potent Inhibition | Potent Inhibition | - | Spares WT EGFR |
| Non-classical mutations | Potent Inhibition | Potent Inhibition | - | Spares WT EGFR |
Data compiled from multiple preclinical studies. Direct comparison should be made with caution due to variations in experimental conditions.[3][4][5][6][7][8][9]
In Vivo Anti-Tumor Activity: Evidence from Xenograft Models
The preclinical efficacy of these inhibitors has been further validated in vivo using various xenograft models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).
| Inhibitor | Xenograft Model | EGFR Mutation | Dosing Regimen | Outcome |
| BLU-945 | PDX (YU-1097) | Del19/T790M/C797S | 100 mg/kg BID | Significant tumor regression |
| CDX (Ba/F3) | L858R/T790M/C797S | 75 & 100 mg/kg BID | Substantial tumor growth inhibition | |
| BPI-361175 | Allograft (Ba/F3) | Del19/T790M/C797S | - | Prolonged lifespan of brain orthotropic mice |
| CDX & PDX | Various EGFR mutations | - | Tumor suppression and regression | |
| TQB3804 | CDX (Ba/F3, NCI-H1975, PC9) | Del19/T790M/C797S | - | Significant tumor growth inhibition |
| PDX (LUPF104) | Del19/T790M/C797S | - | Significant tumor growth inhibition | |
| Silevertinib (BDTX-1535) | PDX | Various EGFR alterations | - | Potent systemic and CNS anti-tumor activity |
BID: twice daily. CNS: Central Nervous System.[3][5][8][9][10]
Signaling Pathways and Mechanism of Action
Fourth-generation EGFR inhibitors are designed to function as ATP-competitive inhibitors, binding to the kinase domain of both wild-type and mutated EGFR. However, their enhanced selectivity for mutant forms of EGFR minimizes off-target effects. By inhibiting the autophosphorylation of EGFR, these compounds effectively block the downstream signaling cascades that drive tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[11][12][13][14]
Experimental Methodologies
A summary of the key experimental protocols used to generate the presented data is provided below.
In Vitro Kinase and Cell-Based Assays
-
Enzymatic Assays: The inhibitory activity of the compounds against purified EGFR wild-type and mutant kinases was typically measured using a radiometric or fluorescence-based assay. The IC50 values were determined by assessing the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Proliferation Assays: Various NSCLC cell lines, including engineered Ba/F3 cells expressing specific EGFR mutations, were used. Cells were treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using assays such as CellTiter-Glo®. IC50 values represent the concentration at which a 50% reduction in cell growth was observed.[3]
-
EGFR Phosphorylation Assays: To confirm target engagement within the cell, levels of phosphorylated EGFR (pEGFR) were measured by Western blotting or ELISA-based methods after treatment with the inhibitors.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are typically used.[15][16]
-
Tumor Implantation: Human NSCLC cells or patient-derived tumor fragments harboring relevant EGFR mutations are subcutaneously implanted into the flanks of the mice. For brain metastasis models, intracranial implantation is performed.[9]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules (e.g., once or twice daily).[3]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as target engagement biomarkers.
Conclusion and Future Outlook
The fourth-generation EGFR inhibitors represent a significant step forward in the targeted treatment of NSCLC, offering a promising strategy to overcome resistance to current therapies. The preclinical data for BLU-945, BPI-361175, TQB3804, and Silevertinib (BDTX-1535) are highly encouraging, demonstrating potent and selective inhibition of clinically relevant EGFR mutations. As these agents progress through clinical trials, their safety profiles, pharmacokinetic properties, and ultimate clinical efficacy will become clearer. The continued development of these and other novel inhibitors holds the key to improving outcomes for patients with EGFR-mutant NSCLC. Further research into combination therapies and the mechanisms of potential future resistance will be crucial in extending the durability of response to these targeted agents.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 11. ClinPGx [clinpgx.org]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to JBJ-09-063: A Novel Allosteric Inhibitor Targeting EGFR T790M/C797S Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). The tertiary EGFR C797S mutation, in addition to the T790M mutation, confers resistance to third-generation TKIs like osimertinib (B560133), necessitating the development of novel therapeutic strategies. This guide provides a comprehensive comparison of JBJ-09-063, a mutant-selective allosteric EGFR inhibitor, with other therapeutic alternatives, supported by experimental data.
This compound is a potent, orally bioavailable, mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Unlike ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the EGFR kinase domain.[3][4] This mechanism of action allows it to be effective against EGFR mutants harboring the T790M and C797S resistance mutations.[3][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its comparators against various EGFR mutations.
| Compound | EGFR L858R (nM) | EGFR L858R/T790M (nM) | EGFR L858R/T790M/C797S (nM) | Mechanism of Action |
| This compound | 0.147[5][6] | 0.063[5][6] | 0.083[5][6] | Allosteric Inhibitor |
| Osimertinib | - | Effective[3] | Ineffective | ATP-Competitive (Irreversible) |
| Gefitinib | Effective[3] | Ineffective | Ineffective | ATP-Competitive (Reversible) |
| EAI045 | - | - | Effective (in combo) | Allosteric Inhibitor |
| BLU-945 | - | - | Potent Inhibition | ATP-Competitive (Reversible) |
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In H1975 (EGFR L858R/T790M) xenograft models, daily oral administration of this compound at 50 mg/kg and 100 mg/kg was as effective as osimertinib at 25 mg/kg.[1][3] Furthermore, in patient-derived xenograft (PDX) models harboring the EGFR L858R/T790M/C797S triple mutation, this compound achieved tumor regression when administered as a single agent.
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including Akt and ERK1/2.[5][6] This leads to the suppression of key pathways involved in cell proliferation and survival.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Experimental Workflow
The evaluation of this compound and its alternatives typically involves a series of in vitro and in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Therapeutic Window: JBJ-09-063 versus Traditional Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies with improved safety profiles is a central theme in modern drug discovery. A critical aspect of this endeavor is the development of agents with a wide therapeutic window, ensuring maximal efficacy against tumor cells while minimizing toxicity to healthy tissues. This guide provides a detailed comparison of the therapeutic window of JBJ-09-063, a novel allosteric inhibitor of mutant epidermal growth factor receptor (EGFR), with that of traditional ATP-competitive tyrosine kinase inhibitors (TKIs).
This compound is a mutant-selective, allosteric inhibitor of EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC).[1][2] Unlike traditional TKIs that compete with ATP at the kinase domain, this compound binds to a distinct allosteric site. This unique mechanism of action contributes to its high selectivity for mutant forms of EGFR over the wild-type receptor.[1][2] This selectivity is a key determinant of its potentially wider therapeutic window.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data presented below showcases the potent and selective activity of this compound against various clinically relevant EGFR mutations, including those that confer resistance to conventional TKIs.
| Compound | Target | IC50 (nM) |
| This compound | EGFR L858R | 0.147[1][3] |
| EGFR L858R/T790M | 0.063[1][3] | |
| EGFR L858R/T790M/C797S | 0.083[1][3] | |
| EGFR LT/L747S | 0.396[1][3] | |
| Osimertinib | EGFR L858R/T790M | Comparable to this compound[1] |
| Gefitinib | EGFR L858R/C797S | Comparable to this compound[1] |
In Vivo Efficacy and Therapeutic Window Assessment
Preclinical animal models provide a critical platform for evaluating the in vivo efficacy and therapeutic window of novel drug candidates. The following table summarizes key findings from xenograft studies. A wider therapeutic window is suggested by a large difference between the effective dose and the dose that causes significant toxicity (Maximum Tolerated Dose or MTD).
| Compound | Animal Model | Effective Dose | Toxicity Profile/Selectivity |
| This compound | H1975 (EGFR L858R/T790M) Xenograft | 50 mg/kg and 100 mg/kg | As effective as Osimertinib[4] |
| DFCI52 (EGFR L858R/T790M) Xenograft | 50 mg/kg | Similarly effective as Osimertinib[1][4] | |
| A431 (Wild-Type EGFR) Xenograft | 50 mg/kg | No effect on tumor volume[4] | |
| Osimertinib | EGFR-mutant NSCLC models | 25 mg/kg | - |
| Gefitinib | NSCLC Xenograft | 50-200 mg/kg | Dose-dependent toxicity observed. MTD in humans is ≥700 mg/day, while the recommended dose is 250 mg/day. |
| Erlotinib | Various Xenograft Models | 20-100 mg/kg | Narrow therapeutic index. Dose-limiting toxicities observed in preclinical and clinical settings. |
| Afatinib | NSCLC Xenograft | 15-30 mg/kg | Dose-related toxicities observed. |
The striking observation that this compound has no effect on wild-type EGFR expressing tumors at a dose that is effective against mutant EGFR tumors strongly suggests a wider therapeutic window compared to TKIs that exhibit activity against both mutant and wild-type EGFR. The dose-limiting toxicities of many TKIs are often attributed to their on-target inhibition of wild-type EGFR in normal tissues such as the skin and gastrointestinal tract.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. By binding to an allosteric site on mutant EGFR, it locks the kinase in an inactive conformation, thereby inhibiting downstream signaling pathways that drive tumor growth and survival.
Caption: this compound allosterically inhibits mutant EGFR, blocking downstream pro-survival pathways.
Experimental Workflow for Therapeutic Window Assessment
A comprehensive assessment of the therapeutic window involves a series of in vitro and in vivo experiments. The following diagram outlines a typical workflow.
Caption: Workflow for assessing the therapeutic window from in vitro assays to in vivo models.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., NCI-H1975 for EGFR L858R/T790M, A431 for wild-type EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or TKI) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis for EGFR Signaling
Objective: To assess the effect of a compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and toxicity of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for xenograft implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Balance for monitoring body weight
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot).
-
For MTD studies, escalate the dose of the compound in different cohorts of mice and monitor for dose-limiting toxicities. The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Conclusion
The available preclinical data strongly suggests that this compound possesses a wider therapeutic window than traditional TKIs. Its allosteric mechanism of action and high selectivity for mutant EGFR spare wild-type EGFR, thereby minimizing the on-target toxicities that often limit the clinical utility of conventional TKIs. Further clinical investigation is warranted to fully characterize the safety and efficacy profile of this compound and to realize its potential as a next-generation targeted therapy for EGFR-mutant cancers.
References
Safety Operating Guide
Navigating the Disposal of JBJ-09-063: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Mutant-Selective Allosteric EGFR Inhibitor JBJ-09-063.
For researchers, scientists, and drug development professionals handling the potent EGFR inhibitor this compound, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. While specific disposal guidelines for this compound are not publicly available, this document provides a procedural framework based on established principles of chemical waste management for potent, non-radioactive, small molecule compounds. All procedures should be conducted in accordance with institutional and local environmental regulations.
Core Disposal Principles
Given the biological potency of this compound as a mutant-selective allosteric EGFR inhibitor, all waste materials contaminated with this compound should be treated as hazardous chemical waste.[1][2][3][4] This includes pure compound, solutions, contaminated personal protective equipment (PPE), and any labware that has come into contact with the substance.
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound have not been established in the public domain. In the absence of such data, a conservative approach is mandated. All materials containing detectable amounts of this compound should be designated for hazardous waste disposal.
Table 1: Waste Categorization for this compound
| Waste Stream | Description | Recommended Disposal Route |
| Solid Waste | Unused or expired this compound powder, contaminated vials, and weighing papers. | Collect in a dedicated, clearly labeled, sealed container for solid hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO), and solvent rinses of contaminated glassware.[5][6][7][8] | Collect in a dedicated, clearly labeled, sealed, and chemically compatible container for liquid hazardous chemical waste. Avoid mixing with incompatible waste streams. |
| Contaminated Labware | Pipette tips, serological pipettes, and other disposable plasticware. | Collect in a dedicated, puncture-resistant, and clearly labeled container for sharp/hazardous waste. |
| Contaminated PPE | Gloves, lab coats, and bench paper. | Collect in a dedicated, clearly labeled, and sealed bag for solid hazardous chemical waste. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- At the point of generation, immediately segregate all this compound contaminated waste from non-hazardous waste.
- Use dedicated, appropriately labeled waste containers for each category of waste (solid, liquid, sharps, PPE).
- Ensure all containers are in good condition, compatible with the waste they are holding, and have securely fitting lids.
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potent Compound," "Toxic").
- Include the date of waste accumulation and the name of the generating laboratory or researcher.
3. Storage:
- Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
- Ensure secondary containment is in place to prevent spills.
- Do not accumulate large quantities of waste. Follow institutional guidelines for the maximum volume of waste allowed in a satellite accumulation area.
4. Disposal Request:
- Once a waste container is full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
- Do not attempt to dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for Waste Handling
The following diagram illustrates the logical workflow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound underscores its biological potency and the need for cautious handling. This compound is an allosteric inhibitor that targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways such as the Akt and ERK1/2 pathways, which are critical for cell growth and survival.[1][2][6][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|2820336-67-0|COA [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling JBJ-09-063
Essential Safety and Handling Guide for JBJ-09-063
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure safe handling, storage, and disposal of this compound.
Compound Information: this compound is a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is effective against EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant models and has been shown to reduce the phosphorylation of EGFR, Akt, and ERK1/2.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Recommended when handling the powder form to avoid inhalation. Use a properly fitted respirator with an appropriate particulate filter. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
| Aspect | Procedure |
| Storage | Store the solid compound at 4°C in a sealed container, away from moisture.[7] For long-term storage, -20°C is recommended for the powder form, which can be stable for up to 3 years.[2] |
| Solution Preparation | Solutions of this compound are unstable and should be prepared fresh for each use.[2] Once prepared, it is advised to aliquot the solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4] |
| Stability | The free form of the compound may be prone to instability; using a stable salt form is advisable.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of chemical waste.
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the EGFR signaling pathway.
Caption: this compound inhibits mutant EGFR, blocking downstream signaling.
Experimental Protocols
While specific experimental protocols were not detailed in the initial search, the mechanism of action suggests common assays used to evaluate EGFR inhibitors.
Western Blot for Phospho-Protein Levels
Objective: To determine the effect of this compound on the phosphorylation of EGFR, Akt, and ERK1/2.
-
Cell Culture and Treatment: Culture EGFR-mutant cancer cells (e.g., H1975) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-EGFR, phospho-Akt, phospho-ERK1/2, and their total protein counterparts.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Cell Viability Assay
Objective: To assess the impact of this compound on the viability of cancer cells.
-
Cell Seeding: Seed EGFR-mutant cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various EGFR mutants.[1][2][3][4][5]
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFRLT/L747S | 0.396 |
References
- 1. This compound TFA|CAS |DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
